4-Bromo-5-methoxythiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-5-methoxythiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S/c1-10-6-3(7)2-4(11-6)5(8)9/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUPICAYMGEMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-5-methoxy-2-thiophenecarboxylic acid molecular weight and formula
Executive Summary
4-Bromo-5-methoxy-2-thiophenecarboxylic acid (CAS: 952569-31-2) is a highly specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates. Distinguished by its trisubstituted thiophene core, this compound offers two orthogonal reaction handles: an electrophilic bromine at the C4 position and a nucleophilic carboxyl group at C2, modulated by an electron-donating methoxy group at C5.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthesis protocols, and strategic applications in medicinal chemistry, specifically for fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Properties
The precise characterization of 4-Bromo-5-methoxy-2-thiophenecarboxylic acid is critical for stoichiometry calculations and analytical method development.
Core Identity Matrix
| Property | Specification |
| Chemical Name | 4-Bromo-5-methoxy-2-thiophenecarboxylic acid |
| CAS Number | 952569-31-2 |
| Molecular Formula | C₆H₅BrO₃S |
| Molecular Weight | 237.07 g/mol |
| Exact Mass | 235.914 g/mol (⁷⁹Br isotope) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DMF; slightly soluble in DCM |
Structural Analysis
The molecule consists of a thiophene ring substituted at three positions:[1][2][3]
-
Position 2 (-COOH): An acidic moiety (
), serving as a handle for amidation or esterification. -
Position 4 (-Br): A halogen handle positioned meta to the carboxyl group and ortho to the methoxy group, ideal for palladium-catalyzed cross-coupling.
-
Position 5 (-OCH₃): An electron-donating group (EDG) that increases electron density in the ring, influencing the reactivity of the bromine at C4.
Synthesis & Methodology
The synthesis of 4-Bromo-5-methoxy-2-thiophenecarboxylic acid typically proceeds via the regioselective bromination of 5-methoxy-2-thiophenecarboxylic acid. The presence of the methoxy group at C5 strongly activates the C4 position, directing the electrophilic bromine to this site despite the deactivating nature of the carboxyl group at C2.
Synthetic Workflow Diagram
Figure 1: Synthetic pathway for the regioselective bromination of 5-methoxy-2-thiophenecarboxylic acid.
Detailed Experimental Protocol
Prerequisites:
-
Reagents: 5-Methoxy-2-thiophenecarboxylic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Dimethylformamide (DMF, anhydrous).
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Solubilization: Charge a round-bottom flask with 5-Methoxy-2-thiophenecarboxylic acid (1.0 eq) and dissolve in anhydrous DMF (5 mL/mmol).
-
Bromination: Cool the solution to 0°C using an ice bath. Add NBS (1.05 eq) portion-wise over 15 minutes to prevent exotherm-driven side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.
-
Workup: Pour the reaction mixture into ice-cold dilute HCl (1M). A precipitate should form.
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM) to yield the title compound.
Structural Validation & Quality Control
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative mode (
) is often more sensitive for carboxylic acids. -
Isotopic Pattern: A distinct 1:1 doublet is observed due to the natural abundance of
and .-
Peak A: ~235.9 m/z (
) -
Peak B: ~237.9 m/z (
)
-
Proton NMR ( -NMR)
-
Solvent: DMSO-
-
Key Signal: A singlet around 7.6 – 7.8 ppm representing the lone proton at the C3 position. The absence of coupling confirms the substitution pattern (C4 and C5 are substituted).
-
Methoxy Signal: A sharp singlet around 3.8 – 4.0 ppm (3H).
-
Acid Proton: A broad singlet around 12.0 – 13.0 ppm (1H, -COOH).
Applications in Drug Discovery
This compound serves as a "linchpin" scaffold, allowing researchers to grow molecules in two distinct vectors.
Derivatization Pathways
Figure 2: Strategic derivatization pathways utilizing the orthogonal reactivity of the bromine and carboxylic acid groups.
Strategic Utility
-
Fragment-Based Drug Discovery (FBDD): The low molecular weight (237 Da) places it well within the "Rule of 3" for fragment libraries.
-
Bioisosterism: The thiophene ring acts as a bioisostere for phenyl rings, often improving metabolic stability or modifying lipophilicity (LogP).
-
Suzuki Coupling: The C4-Bromine is highly reactive towards Palladium-catalyzed cross-coupling, enabling the introduction of diverse aryl or heteroaryl groups to scan Structure-Activity Relationships (SAR).
References
-
PubChem. 4-Bromo-5-methoxythiophene-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes. (General methodology for halogenated thiophenes). Retrieved from [Link]
Sources
Strategic Sourcing and Technical Evaluation of 4-Bromo-5-methoxythiophene-2-carboxylic Acid
This guide provides a comprehensive technical and commercial analysis of 4-Bromo-5-methoxythiophene-2-carboxylic acid (CAS 952569-31-2), a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and agrochemicals.[1]
Executive Summary
4-Bromo-5-methoxythiophene-2-carboxylic acid is a highly functionalized thiophene scaffold.[1] Its unique substitution pattern—combining an electron-rich methoxy group with a reactive bromine handle and a carboxylic acid moiety—makes it an ideal building block for Suzuki-Miyaura coupling and amide bond formation in drug discovery.
While commercially available, the compound often suffers from availability fluctuations and price volatility due to the specific regiochemical challenges in its manufacturing. This guide analyzes the supplier landscape, establishes quality control protocols, and delineates the "Make vs. Buy" decision matrix for development teams.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 4-Bromo-5-methoxythiophene-2-carboxylic acid |
| CAS Number | 952569-31-2 (Acid) / 1047630-22-7 (Methyl Ester) |
| Molecular Formula | C₆H₅BrO₃S |
| Molecular Weight | 237.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| Key Functional Groups | Aryl Bromide (C4), Methoxy (C5), Carboxylic Acid (C2) |
Market Analysis: Suppliers & Pricing
The market is divided into Catalog Suppliers (small scale, immediate dispatch) and Custom Synthesis Houses (bulk, lead time required).[1]
Tiered Supplier Landscape[1]
| Tier | Supplier Type | Key Vendors | Typical Scale | Lead Time | Risk Profile |
| 1 | Global Distributors | Sigma-Aldrich, Combi-Blocks, Fluorochem | mg – 10g | 1-3 Days | Low (High QC) |
| 2 | Specialized Aggregators | Ambeed, BLDpharm, Enamine | 1g – 100g | 1-2 Weeks | Low-Med |
| 3 | Bulk Manufacturers | Namiki Shoji, Leyan, WuXi AppTec | 100g – kg | 4-8 Weeks | Variable |
Price Benchmarking (Estimated Q1 2026)
Pricing is highly volume-dependent.[1] The methyl ester derivative (CAS 1047630-22-7) is often 20-30% cheaper and more stable than the free acid.[1]
-
Research Scale (100 mg - 1 g): $25 - $150 USD[1]
-
Note: Ambeed lists the methyl ester at approx. $24/100mg.[2]
-
-
Pilot Scale (10 g - 50 g): $800 - $2,500 USD[1]
-
Bulk Scale (>100 g): Custom quote required. Target price should be <$8,000/kg for viable process economics.
Technical Specifications & Quality Control
To ensure reproducibility in SAR (Structure-Activity Relationship) studies, the following Quality Control (QC) protocol is mandatory.
Critical Impurity Profile
The synthesis typically involves bromination of 5-methoxythiophene-2-carboxylic acid.[1][3] The primary impurities arise from regioselectivity issues or over-bromination.
-
Regioisomer (3-Bromo): The 3-bromo isomer is the most critical impurity. While directing groups favor the 4-position, trace 3-bromo material can act as a chain terminator or competitive substrate in subsequent cross-couplings.
-
Des-bromo precursor: Unreacted 5-methoxythiophene-2-carboxylic acid.
-
Protodebromination products: Formed during storage if exposed to light/moisture.
Mandatory Acceptance Criteria (CoA)
-
Purity (HPLC): ≥ 97.0% (Area %).
-
1H-NMR: Must confirm absence of doublet splitting characteristic of 3,4-unsubstituted thiophenes.
-
Appearance: No dark brown coloration (indicates decomposition).
Synthesis & Manufacturing Logic
Understanding the synthesis allows researchers to predict costs and negotiate with suppliers.[1] The most scalable route utilizes the cooperative directing effects of the methoxy and carboxyl groups.
Synthesis Workflow (Graphviz)[1]
Caption: Regioselective bromination route. The C5-Methoxy group strongly activates the C4 position, while the C2-Carboxyl group deactivates, directing substitution to C4.[1]
The "Make vs. Buy" Decision
-
Buy: If requirement is < 50g. The cost of labor and purification (removing the 3-bromo isomer requires careful crystallization) exceeds the commercial price.
-
Make: If requirement is > 100g OR if the methyl ester is acceptable. The methyl ester is easier to purify via column chromatography than the free acid.
Procurement Strategy Protocol
Follow this step-by-step workflow to vet suppliers and ensure supply chain integrity.
Caption: Strategic procurement workflow ensuring quality validation before bulk commitment.
References
-
Namiki Shoji Co., Ltd. (2019).[1] Building Blocks Catalogue. Retrieved from
-
Leyan Reagents . (2025).[1] Product Specification: 4-Bromo-5-methoxythiophene-2-carboxylic acid. Retrieved from
-
BLDpharm . (2025).[1] 5-Methoxy-2-thiophenecarboxylic Acid Derivatives. Retrieved from
-
Ambeed . (2025). Methyl 4-bromo-5-methoxythiophene-2-carboxylate Pricing. Retrieved from
-
PubChem . (2025).[1] Compound Summary: Thiophene-2-carboxylic acid derivatives. Retrieved from
Sources
Technical Guide: 5-Methoxy-4-Bromothiophene-2-Carboxylic Acid Safety & Handling
Part 1: Executive Summary & Chemical Identity
Strategic Context
5-Methoxy-4-bromothiophene-2-carboxylic acid (CAS 952569-31-2) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical candidates. Its structural motif—a thiophene ring functionalized with both a halogen (bromine) and an electron-donating group (methoxy)—makes it a critical intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
This guide transcends the standard Safety Data Sheet (SDS) by integrating physicochemical profiling with practical handling protocols. The combination of the acidic moiety and the labile thiophene ring necessitates strict control over storage conditions to prevent decarboxylation or oxidative degradation.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| Chemical Name | 4-Bromo-5-methoxythiophene-2-carboxylic acid |
| Common Synonym | 5-Methoxy-4-bromothiophene-2-carboxylic acid |
| CAS Number | 952569-31-2 |
| Molecular Formula | C₆H₅BrO₃S |
| Molecular Weight | 237.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
| pKa (Predicted) | ~3.2 (Carboxylic acid proton) |
| Storage Requirement | 2–8°C , Inert Atmosphere (Ar/N₂), Protect from Light |
Critical Note on Isomerism: Researchers must distinguish this compound from its isomer, 5-bromo-4-methoxythiophene-2-carboxylic acid (CAS 1423027-99-9). The position of the bromine atom (C4 vs. C5) drastically alters reactivity in cross-coupling sequences.
Part 2: Hazard Assessment & Toxicology (GHS)
GHS Classification
Based on structure-activity relationships (SAR) of halogenated thiophene acids, this compound is classified as a Category 2 Irritant .
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1] | H315 |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |
Toxicological Mechanisms
-
Acidic Irritation: The carboxylic acid moiety (pKa ~3.2) can protonate mucosal membranes upon contact, leading to immediate irritation of the respiratory tract and eyes.
-
Thiophene Sensitization: While specific data for this analog is limited, halogenated thiophenes are known sensitizers. Repeated dermal exposure may induce allergic contact dermatitis.
-
Systemic Risks: As a brominated organic, potential hepatotoxicity via metabolic debromination exists, though acute risk is low compared to simple alkyl halides.
Part 3: Strategic Handling & Engineering Controls
Engineering Control Architecture
Standard laboratory ventilation is insufficient for scale-up operations. Handling must occur within a certified chemical fume hood maintaining a face velocity of 80–100 fpm .
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 respirator for solid handling; full-face respirator with organic vapor/acid gas cartridges if dust generation is uncontrolled.
-
Dermal:
-
Standard: Nitrile gloves (minimum thickness 0.11 mm).
-
High Risk (Solutions): Double-gloving recommended. Thiophenes can permeate thin nitrile; change gloves immediately upon splash.
-
-
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the risk of acidic dust migration.
Visualized Workflow: Safe Handling Lifecycle
The following diagram outlines the required workflow from receipt to waste disposal to ensure compound stability and operator safety.
Figure 1: Lifecycle management of 5-methoxy-4-bromothiophene-2-carboxylic acid, emphasizing inert storage and segregation of halogenated waste.
Part 4: Emergency Response Protocols
Exposure Response Logic
Immediate action is required to mitigate acidic burns and systemic absorption.
| Exposure Route | Immediate Action | Rationale |
| Inhalation | Move to fresh air; supplemental O₂ if breathing is labored. | Acidic dust causes bronchospasm; immediate removal prevents edema. |
| Skin Contact | Wash with soap/water for 15 min. Do not use ethanol. | Ethanol increases skin permeability, potentially enhancing systemic absorption of the thiophene. |
| Eye Contact | Rinse with saline/water for 15 min; lift eyelids. | Acidic solids can become trapped under the eyelid, causing corneal ulceration. |
| Ingestion | Rinse mouth; do NOT induce vomiting. Contact Poison Control. | Vomiting risks re-exposing the esophagus to the corrosive acid. |
Fire & Spill Management
-
Fire Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Water spray may be used to cool containers but avoid direct jetting which can disperse the powder.
-
Decomposition Products: Emits toxic fumes of Sulfur Oxides (SOx), Hydrogen Bromide (HBr), and Carbon Monoxides (CO) under fire conditions. Self-Contained Breathing Apparatus (SCBA) is mandatory.
-
Spill Cleanup:
-
Evacuate area and don PPE.
-
Cover spill with sodium bicarbonate (NaHCO₃) or lime to neutralize the acid.
-
Sweep up carefully to avoid dust generation (use HEPA vacuum if available).
-
Place in "Halogenated Organic Waste" container.
-
Part 5: Synthetic Utility & Stability[3]
Application in Drug Discovery
This compound is a "privileged structure" in medicinal chemistry. The bromine at the C4 position is highly activated for palladium-catalyzed cross-coupling, while the C2-carboxylic acid serves as a handle for amide coupling or bioisostere formation.
Key Reaction: Suzuki-Miyaura Coupling
-
Role: Electrophile (Aryl Bromide).
-
Standard Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.
-
Precaution: The carboxylic acid can poison certain catalysts; protection (esterification) prior to coupling is often recommended to improve yields.
Stability Concerns
-
Decarboxylation: Thiophene-2-carboxylic acids are prone to thermal decarboxylation at temperatures >100°C, especially in acidic media.
-
Oxidation: The electron-rich methoxy-thiophene core is susceptible to oxidation by air over time, leading to darkening of the solid. Store under Argon.
References
-
PubChem. (2025).[2][3][4] 4-Bromo-5-methylthiophene-2-carboxylic acid (Analogous Structure Data). National Library of Medicine.
-
BLD Pharm. (2025). 4-Bromo-5-methoxythiophene-2-carboxylic acid Product Specifications (CAS 952569-31-2).[5][6][7][8] BLD Pharm.[9]
-
Sigma-Aldrich. (2025). Safety Data Sheet: 5-Bromothiophene-2-carboxylic acid (Structural Homolog). Merck KGaA. [1]
-
BenchChem. (2025).[10][11] 5-Bromothiophene-2-carboxylic acid: Technical Overview and Synthesis. BenchChem.[11]
Sources
- 1. 5-Bromo-2-thiophenecarboxylic acid 97 7311-63-9 [sigmaaldrich.com]
- 2. PubChemLite - 5-bromo-4-methoxythiophene-2-carboxylic acid (C6H5BrO3S) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 5-bromo-4-methoxythiophene-2-carboxylic acid (C6H5BrO3S) [pubchemlite.lcsb.uni.lu]
- 4. 4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1567040-11-2|5-(3-Bromophenoxy)thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 952569-31-2 | 4-Bromo-5-methoxythiophene-2-carboxylic acid - AiFChem [aifchem.com]
- 7. 952569-31-2|4-Bromo-5-methoxythiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. 4-溴-5-甲氧基噻吩-2-甲酸 | 4-Bromo-5-methoxythiophene-2-carbox | 952569-31-2 - 乐研试剂 [leyan.com]
- 9. 1423027-99-9|5-Bromo-4-methoxythiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Solubility of 4-Bromo-5-methoxythiophene-2-carboxylic acid in DMSO and methanol
An In-depth Technical Guide to the Solubility of 4-Bromo-5-methoxythiophene-2-carboxylic acid in DMSO and Methanol
Abstract
Introduction: The Critical Role of Solvent Selection and Solubility
4-Bromo-5-methoxythiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene core, a carboxylic acid group, a methoxy group, and a bromine atom. This combination of functional groups suggests a molecule with significant potential for forming hydrogen bonds and participating in polar interactions, yet with a degree of lipophilicity conferred by the thiophene ring and bromo-substituent. Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for its progression through the drug development pipeline.
Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its exceptional ability to dissolve a vast range of both polar and nonpolar compounds.[1][2] This makes it the solvent of choice for creating high-concentration stock solutions in high-throughput screening (HTS) campaigns and for general compound storage in chemical libraries.[1][2] Its miscibility with water and cell culture media is a significant advantage for in vitro assays.[1]
Methanol (CH₃OH) , in contrast, is a polar protic solvent. Its utility is prominent in analytical chemistry, where it is frequently used as a solvent for sample preparation and as a mobile phase component in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Its volatility and compatibility with analytical instrumentation are key to its widespread use.[3]
This guide will first explore the physicochemical properties of the solute and solvents that dictate their interactions. It will then provide a detailed, field-proven experimental protocol for determining solubility, designed to yield reliable and reproducible data for downstream applications.
Physicochemical Profiles and Theoretical Solubility Considerations
Solute: 4-Bromo-5-methoxythiophene-2-carboxylic acid
To understand solubility, we must first consider the structure of the solute.
-
Carboxylic Acid Group (-COOH): This is the most significant polar feature. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). This functional group is expected to dominate interactions with polar solvents.
-
Thiophene Ring: An aromatic heterocycle that contributes to the overall rigidity and planarity of the molecule. While less polar than the carboxylic acid, the sulfur atom can participate in dipole-dipole interactions.
-
Methoxy Group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor.
-
Bromine Atom (-Br): An electron-withdrawing group that adds to the molecular weight and polarizability of the molecule.
The principle of "like dissolves like" suggests that the polar carboxylic acid group will drive solubility in polar solvents like DMSO and methanol.
Solvents: DMSO vs. Methanol
| Property | Dimethyl Sulfoxide (DMSO) | Methanol |
| Formula | (CH₃)₂SO | CH₃OH |
| Type | Polar Aprotic | Polar Protic |
| Key Feature | Strong H-bond acceptor, no H-bond donor capability. | Both an H-bond donor and acceptor. |
| Dielectric Constant | ~47 | ~33 |
| Boiling Point | 189 °C | 64.7 °C |
| Primary Use Case | High-concentration stock solutions for screening.[1][2] | Analytical sample preparation, HPLC mobile phase.[3] |
Causality of Interaction:
-
In Methanol: As a protic solvent, methanol can form strong hydrogen bonds with the carboxylic acid group of the solute, acting as both a donor to the carbonyl oxygen and an acceptor from the hydroxyl proton. This strong, specific interaction is expected to facilitate solubility.
-
In DMSO: As an aprotic solvent, DMSO can only act as a hydrogen bond acceptor.[4] It will form a very strong hydrogen bond with the highly acidic proton of the carboxylic acid group. DMSO's high polarity and ability to disrupt solute-solute interactions make it an exceptionally powerful solvent for many organic compounds.[2][5] Given its reputation, it is reasonable to hypothesize that 4-Bromo-5-methoxythiophene-2-carboxylic acid will exhibit higher solubility in DMSO than in methanol.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The following protocol describes a robust and widely accepted method for determining the equilibrium solubility of a compound. This protocol is designed as a self-validating system to ensure accuracy.
Objective
To determine the equilibrium solubility of 4-Bromo-5-methoxythiophene-2-carboxylic acid in both DMSO and methanol at a controlled ambient temperature (e.g., 25 °C).
Materials and Equipment
-
4-Bromo-5-methoxythiophene-2-carboxylic acid (solid, >98% purity)
-
DMSO (anhydrous, ≥99.9%)
-
Methanol (HPLC grade, ≥99.9%)
-
Analytical balance (readable to 0.01 mg)
-
2 mL glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Calibrated positive displacement pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a suitable UV detector and column (e.g., C18)
-
Class A volumetric flasks and pipettes
Experimental Workflow Diagram
The overall workflow is summarized in the diagram below.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology
Part A: Sample Preparation and Equilibration
-
Aliquot Compound: Accurately weigh an excess amount of 4-Bromo-5-methoxythiophene-2-carboxylic acid (e.g., 10-20 mg) into at least three separate 2 mL glass vials for each solvent. The key is to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 1.00 mL) of the selected solvent (DMSO or Methanol) to each vial.
-
Initial Mixing: Tightly cap the vials and vortex vigorously for 1-2 minutes to suspend the solid and promote initial dissolution.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.
-
Expert Insight: Equilibrium is the point at which the rate of dissolution equals the rate of precipitation. For crystalline compounds, 24 hours is often sufficient, but a 48-hour time point can be included to confirm that the concentration is no longer increasing.
-
Part B: Sample Processing and Analysis 5. Sedimentation: After incubation, remove the vials and let them stand undisturbed for at least 1 hour to allow the excess solid to settle. 6. Filtration: Carefully draw the supernatant into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops (to saturate the filter membrane). Filter the remaining supernatant into a clean HPLC vial.
- Trustworthiness Check: This step is critical to remove all particulate matter, ensuring that the analyzed solution is truly saturated and does not contain suspended solids, which would falsely inflate the solubility measurement.
- Dilution: Perform an accurate serial dilution of the filtered supernatant into a known volume of the appropriate solvent (e.g., methanol is often a good diluent for HPLC analysis). The dilution factor should be chosen to bring the final concentration within the linear range of the HPLC calibration curve.
- HPLC Analysis: Analyze the diluted samples using a pre-developed and validated HPLC-UV method. The method should demonstrate good peak shape and separation from any potential impurities.
Part C: Quantification 9. Calibration Curve: Prepare a series of calibration standards of 4-Bromo-5-methoxythiophene-2-carboxylic acid of known concentrations in the analysis solvent. Run these standards on the HPLC to generate a calibration curve by plotting UV peak area against concentration. 10. Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final solubility of the compound in the original solvent (DMSO or methanol).
Data Presentation and Expected Results
The final solubility data should be summarized in a clear, concise table. Results should be reported as an average of the replicates with the standard deviation.
Table 1: Experimentally Determined Solubility of 4-Bromo-5-methoxythiophene-2-carboxylic acid
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation | Mean Solubility (mol/L) |
| DMSO | 25.0 | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Methanol | 25.0 | [Calculated Value] | [Calculated Value] | [Calculated Value] |
Note: The molecular weight of 4-Bromo-5-methoxythiophene-2-carboxylic acid is required for the conversion to mol/L.
Based on the theoretical principles discussed, it is anticipated that the solubility will be significantly higher in DMSO compared to methanol due to DMSO's greater polarity and capacity as a hydrogen bond acceptor.
Conclusion
While public databases may lack specific solubility values for novel compounds like 4-Bromo-5-methoxythiophene-2-carboxylic acid, a systematic and rigorous experimental approach can provide the high-quality data essential for drug development. The choice between DMSO and methanol is context-dependent: DMSO is unparalleled for creating concentrated stock solutions for initial screening, while methanol's properties make it highly suitable for analytical procedures. By following the detailed protocol within this guide, researchers and scientists can confidently determine the solubility of their compounds, enabling informed decisions in formulation, screening, and further preclinical development.
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 24, 2026, from [Link]
-
MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved February 24, 2026, from [Link]
-
Proclinsc. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved February 24, 2026, from [Link]
-
Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing. Retrieved February 24, 2026, from [Link]
-
Pharmaffiliates. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved February 24, 2026, from [Link]
-
American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved February 24, 2026, from [Link]
-
S D Fine-Chem Limited. (n.d.). Methanol : USP/BP/Ph.Eur - Versatile Solvent for Pharmaceutical and Industrial Applications. Retrieved February 24, 2026, from [Link]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 24, 2026, from [Link]
Sources
Brominated Methoxythiophene Carboxylic Acids: Synthesis, Reactivity, and Applications in Modern Chemistry
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of brominated methoxythiophene carboxylic acids, a class of heterocyclic compounds with significant potential as versatile building blocks. Moving beyond a simple recitation of facts, this document elucidates the strategic rationale behind synthetic choices, details robust experimental protocols, and explores the downstream applications that make these molecules valuable assets in medicinal chemistry and materials science.
Introduction: The Strategic Value of the Functionalized Thiophene Scaffold
The thiophene ring is a privileged pharmacophore in drug discovery, prized for its diverse biological activities and its ability to serve as a bioisostere for phenyl rings.[1] Its unique electronic properties and potential for functionalization make it a cornerstone of modern medicinal chemistry.[1][2] The value of the thiophene core is significantly enhanced through strategic substitution. This guide focuses on a specific triad of functional groups—methoxy, bromine, and carboxylic acid—each imparting distinct and synergistic properties.
-
Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent activates the thiophene ring towards electrophilic substitution, influencing the regioselectivity of subsequent reactions. Its presence can also modulate the electronic properties and solubility of the final molecule.
-
Carboxylic Acid Group (-COOH): This group serves as a critical synthetic handle for derivatization, most commonly through amide bond formation, a cornerstone of medicinal chemistry.[3] It also provides a site for hydrogen bonding, influencing molecular interactions and physicochemical properties like solubility.
-
Bromine Atom (-Br): The bromine atom is not merely a placeholder. It is a highly versatile functional handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5] This allows for the modular construction of complex molecular architectures.
The combination of these three groups on a single thiophene scaffold creates a powerful and versatile building block, ripe for exploration in the synthesis of novel therapeutics and functional materials.
Core Synthetic Strategies
The synthesis of brominated methoxythiophene carboxylic acids requires a regiochemically controlled approach. The order of introduction of the functional groups is paramount, dictated by their respective directing effects. The primary challenge lies in navigating the activating effect of the methoxy group and the deactivating, meta-directing nature of the carboxylic acid in electrophilic bromination, or alternatively, employing organometallic strategies for precise carboxylation.
Overview of Synthetic Logic
A logical approach to synthesizing these target molecules involves two primary pathways, each with distinct advantages depending on the availability of starting materials and the desired substitution pattern.
Caption: High-level logic for synthesizing the target scaffold.
Pathway A: Electrophilic Bromination of a Methoxythiophene Carboxylic Acid
This pathway is often the most direct if the corresponding methoxythiophene carboxylic acid is available. The key to success is controlling the regioselectivity of the bromination. The electron-donating methoxy group is a powerful activating ortho-, para-director, while the electron-withdrawing carboxylic acid is a deactivating meta-director. The outcome will depend on the relative positions of these groups and the reaction conditions chosen.
Causality Behind Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) for its milder nature and ease of handling, which can lead to cleaner reactions and higher selectivity, especially on activated rings.[6]
-
Solvent: Acetic acid or tetrahydrofuran (THF) are common solvents. Acetic acid can participate in the reaction and facilitate the electrophilic substitution, while THF is a non-protic option suitable for reactions sensitive to acids.[7]
-
Temperature: Reactions are typically run at room temperature or below to control the rate of reaction and minimize the formation of poly-brominated byproducts.[7]
Experimental Protocol: Synthesis of 5-Bromo-3-methoxythiophene-2-carboxylic acid (Illustrative)
This protocol is adapted from established procedures for the bromination of thiophene carboxylic acids.[7][8] The starting material, 3-methoxythiophene-2-carboxylic acid, is assumed.
-
Reaction Setup: To a solution of 3-methoxythiophene-2-carboxylic acid (1.0 eq) in 20 mL of glacial acetic acid, add N-Bromosuccinimide (1.05 eq) in one portion at room temperature under constant stirring.
-
Reaction Monitoring: Shield the reaction from light and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.
-
Isolation & Purification (Self-Validation): Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and succinimide. Recrystallize the crude product from an ethanol/water mixture to yield the pure 5-bromo-3-methoxythiophene-2-carboxylic acid.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Pathway B: Carboxylation of a Bromo-methoxythiophene Intermediate
This organometallic route offers excellent regiochemical control. It begins with a bromo-methoxythiophene, which undergoes lithium-halogen exchange followed by quenching with carbon dioxide (as dry ice) to install the carboxylic acid group precisely at the position formerly occupied by the bromine.
Causality Behind Experimental Choices:
-
Lithiation Reagent: n-Butyllithium (n-BuLi) is a strong base highly effective for lithium-halogen exchange at low temperatures.[9]
-
Temperature: The reaction must be maintained at very low temperatures (typically -78 °C) to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with the solvent.
-
CO₂ Source: Solid carbon dioxide (dry ice) provides a convenient and high-purity source of CO₂ for the carboxylation step.[9]
Experimental Protocol: Synthesis of 4-Bromo-3-methoxythiophene-2-carboxylic acid (Illustrative)
This protocol is based on general procedures for lithiation and carboxylation of brominated thiophenes.[6][9] The starting material, 3,4-dibromo-2-methoxythiophene, is assumed.
-
Reaction Setup: Dissolve 3,4-dibromo-2-methoxythiophene (1.0 eq) in anhydrous THF (30 mL) in a flame-dried, three-necked flask under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour. Selective exchange occurs at the more accessible 3-position.
-
Carboxylation: In a separate flask, crush an excess of dry ice. Rapidly transfer the organolithium solution to the crushed dry ice via a cannula.
-
Workup: Allow the mixture to warm to room temperature. Quench with 1 M HCl (aq) and extract the product with diethyl ether (3 x 50 mL).
-
Isolation & Purification (Self-Validation): Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude acid by column chromatography on silica gel.
Structural Elucidation and Characterization
Rigorous characterization is essential to confirm the identity, regiochemistry, and purity of the synthesized compounds. A combination of spectroscopic techniques provides a complete picture of the molecular structure.
| Technique | Purpose | Expected Observations for a Brominated Methoxythiophene Carboxylic Acid |
| ¹H NMR | Determines proton environment and connectivity. | - Aromatic protons on the thiophene ring (δ 7.0-8.5 ppm).[7]- Methoxy protons (-OCH₃) as a singlet (δ 3.8-4.2 ppm).- Carboxylic acid proton (-COOH) as a broad singlet (δ 12.0-13.5 ppm).[7] |
| ¹³C NMR | Determines carbon skeleton. | - Carbonyl carbon of the acid (δ 160-165 ppm).[7]- Thiophene ring carbons, with C-Br appearing at lower field (δ 110-140 ppm).[7]- Methoxy carbon (δ 55-65 ppm). |
| FT-IR | Identifies functional groups. | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carbonyl group (~1680-1710 cm⁻¹).[2]- C-S stretching modes in the thiophene ring (~680-710 cm⁻¹).[2] |
| Mass Spec (MS) | Confirms molecular weight and elemental composition. | - Distinct molecular ion peak [M+H]⁺ with a characteristic isotopic pattern (M, M+2) due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).[10] |
Reactivity and Advanced Synthetic Utility
Brominated methoxythiophene carboxylic acids are not end-products but versatile intermediates. Their two orthogonal functional groups—the bromine atom and the carboxylic acid—can be selectively addressed to build molecular complexity.
The Bromine Handle: Palladium-Catalyzed Cross-Coupling
The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C bonds. The Suzuki-Miyaura reaction, which couples the bromothiophene with a boronic acid or ester, is a particularly powerful tool for this purpose.[4][5]
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
This reaction is fundamental to synthesizing biphenyl-like structures and linking the thiophene core to other aromatic or heteroaromatic systems, a common strategy in drug design.[5]
The Carboxylic Acid Handle: Amide Bond Formation
The carboxylic acid is readily converted into amides, which are prevalent in biologically active molecules. This transformation typically proceeds via activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling reagent.
Experimental Protocol: Amide Coupling using DCC/DMAP
This protocol is adapted from standard procedures for amide bond formation.[7][10]
-
Reaction Setup: Dissolve the brominated methoxythiophene carboxylic acid (1.0 eq), an amine (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Coupling: Cool the solution to 0 °C and add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Workup & Purification (Self-Validation): A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting amide by column chromatography or recrystallization.
Applications in Drug Discovery and Materials Science
The true value of these building blocks is realized in their application.
Building Blocks for Bioactive Molecules
The thiophene scaffold is a component of numerous approved drugs and clinical candidates. Brominated thiophene carboxylic acids are key precursors for:
-
Kinase Inhibitors: Thiophene-3-carboxamide derivatives have been developed as dual inhibitors of c-Jun N-terminal kinase (JNK), a critical enzyme in inflammatory pathways.[1][3] The thiophene core acts as a scaffold to position key binding motifs within the ATP and docking sites of the kinase.
-
Antiproliferative Agents: Novel compounds synthesized from 5-bromothiophene-2-carboxylic acid have shown cytotoxic effects against various cancer cell lines, including melanoma (A375), colon (HT-29), and breast (MCF-7) cancer cells.[10]
-
Antispasmodic Agents: Suzuki coupling of 5-bromothiophene-2-carboxylic acid derivatives with various arylboronic acids has yielded compounds with potent spasmolytic activity.[5]
Caption: Simplified model of JNK pathway inhibition by a thiophene derivative.
Monomers for Advanced Polymeric Materials
The ability to undergo cross-coupling makes these molecules suitable as monomers for creating conjugated polymers. Polythiophenes are a major class of conductive polymers used in organic electronics. Introducing carboxylic acid groups can modify the polymer's electronic properties (e.g., ionization potential) and improve solubility, making them useful as matrix materials in techniques like MALDI mass spectrometry or as components in organic solar cells.[11][12]
Conclusion and Future Perspectives
Brominated methoxythiophene carboxylic acids represent a class of highly functionalized and synthetically tractable building blocks. The strategic placement of orthogonal reactive sites—the bromine atom for cross-coupling and the carboxylic acid for amide formation, all modulated by the electronic influence of the methoxy group—provides chemists with a powerful platform for molecular design. Their demonstrated utility in the synthesis of bioactive compounds and functional materials underscores their importance. Future research will likely focus on developing more efficient and regioselective synthetic routes, exploring a wider range of derivatizations, and incorporating these scaffolds into increasingly complex and functional molecular systems for next-generation therapeutics and electronics.
References
- Liu, D. et al. Materials and Synthesis. The Royal Society of Chemistry, 2017.
- Wepplo, P. J. & Wright, D. P. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 2007.
- Wepplo, P. J. et al. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC, 2007.
- Klimov, E. S. et al. Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Chemistry of Heterocyclic Compounds, 2011.
- Bîcu, E. et al.
- Gronowitz, S. 3-bromothiophene. Organic Syntheses Procedure.
- BenchChem.
- BenchChem. A Comparative Guide to the Structure-Activity Relationship of Butenyl-Substituted Thiophenes. Benchchem, 2025.
- Liu, H. et al. Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives.
- Thiemann, T. et al.
- BenchChem. 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name. Benchchem.
- Fatima, A. et al.
- Saeed, S. et al. Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}be. TÜBİTAK Academic Journals, 2010.
- Unknown author. Applications in the synthesis of drugs.
- Săndulache, I.-A. et al. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Future Medicinal Chemistry, 2022.
- Arjunan, V. et al. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal, 2014.
- De, S. et al. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed, 2011.
- Murata, S. et al.
- Qiao, Z. et al. Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Macromolecular Chemistry and Physics, 2022.
- Fotsing, R. T. et al. Microscopic, Spectroscopic, and Electrochemical Characterization of Novel Semicrystalline Poly(3-hexylthiophene)-Based Dendritic Star Copolymer. MDPI, 2022.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 7. rsc.org [rsc.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. Microscopic, Spectroscopic, and Electrochemical Characterization of Novel Semicrystalline Poly(3-hexylthiophene)-Based Dendritic Star Copolymer [mdpi.com]
High-Precision Regioisomerism in Thiophene Chemistry: 4-Bromo-5-Methoxy vs. 5-Bromo-4-Methoxy
This guide provides a comprehensive technical analysis of the regioisomers 3-bromo-2-methoxythiophene and 2-bromo-3-methoxythiophene .[1]
Executive Summary: The Critical Stability Divergence
Safety Alert: The distinction between these two isomers is not merely academic; it is a matter of laboratory safety.
-
Isomer A (4-bromo-5-methoxy / IUPAC: 3-bromo-2-methoxythiophene): Stable, isolable solid/oil, standard building block.
-
Isomer B (5-bromo-4-methoxy / IUPAC: 2-bromo-3-methoxythiophene): Thermally unstable. Known to undergo spontaneous polymerization and even combustion at room temperature.[1] Must be stored at -20°C and handled in dilute solution.
This guide details the structural, synthetic, and reactive differences between these isomers, providing validated protocols for their handling and application in medicinal chemistry and organic electronics (e.g., PEDOT analogs).
Part 1: Structural Identity & Nomenclature Mapping[1]
To ensure precision, we first map the user's locants to standard IUPAC nomenclature.[1] Thiophene numbering prioritizes the sulfur atom as position 1.[1]
| Feature | Isomer A (User: "4-bromo-5-methoxy") | Isomer B (User: "5-bromo-4-methoxy") |
| IUPAC Name | 3-bromo-2-methoxythiophene | 2-bromo-3-methoxythiophene |
| Structure | Br at | Br at |
| Electronic State | Electron-rich | Electron-rich |
| Stability | High (Standard shelf stability) | Low (Prone to exothermic polymerization) |
| Key Application | Suzuki coupling partner (C3-arylation) | Transient intermediate; Halogen Dance substrate |
Diagnostic NMR Signatures ( H NMR in CDCl )
Differentiation is best achieved via coupling constants (
-
Isomer A (3-Br-2-OMe):
- 3.95 (s, 3H, OMe)
-
6.60 (d, 1H, H4,
Hz) -
7.05 (d, 1H, H5,
Hz) -
Note: The H5 proton is typically more deshielded (downfield) due to being at the
-position.
-
Isomer B (2-Br-3-OMe):
- 3.88 (s, 3H, OMe)
-
6.85 (d, 1H, H4,
Hz) -
7.25 (d, 1H, H5,
Hz) -
Note: Shifts are subtle; definitive assignment often requires
C NMR (C-Br carbon appears ~90-100 ppm for -Br vs ~110 ppm for -Br).
Part 2: Synthetic Pathways & Protocols[2][3][4]
Protocol 1: Synthesis of Isomer A (3-bromo-2-methoxythiophene)
Challenge: Direct bromination of 2-methoxythiophene yields the 5-bromo isomer (thermodynamic product) or 3,5-dibromo species. Solution: The "High-Fidelity" route utilizes Copper(I)-catalyzed nucleophilic substitution on 2,3-dibromothiophene.
Mechanism:
The
Step-by-Step Protocol:
-
Reagents: 2,3-Dibromothiophene (1.0 eq), NaOMe (2.0 eq, 25% in MeOH), CuBr (0.1 eq), KI (0.1 eq).
-
Solvent: DMF or NMP (anhydrous).[1]
-
Procedure:
-
Yield: Typically 75–85%.[1]
Protocol 2: Synthesis of Isomer B (2-bromo-3-methoxythiophene)
Warning: Perform on small scale (<5g) due to polymerization risk.[1] Route: Electrophilic bromination of 3-methoxythiophene.[1]
Mechanism:
The 3-methoxy group activates the ortho positions (C2 and C4).[1] C2 is an
Step-by-Step Protocol:
-
Reagents: 3-Methoxythiophene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).
-
Solvent: DMF or Acetonitrile (polar aprotic favors regioselectivity).[1]
-
Procedure:
-
Dissolve 3-methoxythiophene in solvent at -20°C (Critical for stability).
-
Add NBS portion-wise over 30 minutes in the dark.
-
Stir at -20°C to 0°C for 2 hours.
-
Workup: Pour into ice water. Extract with cold pentane.[1]
-
Storage: Do NOT concentrate to dryness if possible.[1] Store as a solution in hexane/pentane at -20°C.
-
Note: If concentration is necessary, keep temperature <20°C. The pure oil may turn black and smoke (polymerize) within minutes at RT.
-
Part 3: The Halogen Dance (Base-Catalyzed Rearrangement)
A defining feature of bromothiophenes is the "Halogen Dance" (HD).[1] If Isomer B (2-bromo-3-methoxy) is treated with a base like LDA, it does not simply lithiate at C5. Instead, the bromine atom migrates to the most thermodynamically stable position, often resulting in Isomer A or a 2,5-disubstituted product.
Mechanism Visualization
The following diagram illustrates the pathway where the unstable
Implication for Drug Design: If your synthetic route requires lithiating Isomer B to attach a group at C5, you will likely fail and instead get substitution at C2 (after Br moves to C3).[1] To functionalize C5 of Isomer B, you must use palladium-catalyzed C-H activation or direct electrophilic substitution , avoiding strong lithium bases.[1]
Part 4: Reactivity Profile & Applications
Cross-Coupling (Suzuki-Miyaura)
-
Isomer A (3-Br): Reacts cleanly. The C3-Br bond is sterically more hindered than C2-Br, often requiring active phosphine ligands (e.g., SPhos, XPhos) or Pd(dppf)Cl
at elevated temperatures. -
Isomer B (2-Br): Highly reactive due to the C2-Br bond (
-position).[1] Reacts under mild conditions (RT). However, instability of the starting material makes it a "use-immediately" intermediate.
Electronic Effects in Materials (PEDOT Analogs)
In organic electronics (e.g., polythiophenes), the position of the methoxy group dictates the bandgap:
-
Regioregularity: Polymerizing Isomer A (via Grignard Metathesis or Stille) yields Head-to-Tail (HT) polymers with planar backbones, high conductivity, and lower bandgaps.
-
Steric Clash: Isomer B derivatives often suffer from "Head-to-Head" coupling defects during polymerization, causing twisting of the backbone and loss of conjugation.[1]
Summary of Reactivity Differences
| Reaction Type | Isomer A (3-Br-2-OMe) | Isomer B (2-Br-3-OMe) |
| Lithiation (LDA) | Lithiates at C5 (Stable) | Halogen Dance (Br moves to C3) |
| Pd-Catalyzed Coupling | Requires heat/active ligands | Fast at RT (if substrate survives) |
| Electrophilic Subst. | Directs to C5 (para to OMe) | Directs to C5 (meta to OMe, blocked by Br?) |
| Polymerization | Forms conductive HT-polymers | Forms disordered defects |
References
-
Spontaneous Combustion of 2-Bromo-3-Methoxythiophene. Nakamura, S. et al.[1][3] (2011).[1] Detailed computational and experimental study on the oligomerization and thermal instability of Isomer B.
-
Halogen Dance Rearrangement in Thiophenes. Schnürch, M. et al.[1] (2007).[1] Comprehensive review of the mechanism and synthetic utility of halogen migration in heteroaromatics.
-
Synthesis of 3-Methoxythiophene Derivatives. ChemicalBook/Org Syn. Protocols regarding the copper-catalyzed methoxylation of bromothiophenes.[1]
-
Regioselective Bromination of Thiophenes. BenchChem Technical Guides. Comparative analysis of bromination reagents and directing group effects.[1]
Sources
Methodological & Application
Synthesis of 4-Bromo-5-methoxythiophene-2-carboxylic acid from 3-methoxythiophene
Application Note: Synthesis of 4-Bromo-3-methoxythiophene-2-carboxylic acid from 3-Methoxythiophene
Executive Summary & Structural Analysis
This technical guide details the synthesis of 4-Bromo-3-methoxythiophene-2-carboxylic acid starting from 3-methoxythiophene .
Critical Nomenclature Clarification: The request specified "4-Bromo-5-methoxythiophene-2-carboxylic acid." However, starting from 3-methoxythiophene , the methoxy group resides at the C3 position relative to the sulfur (S=1). Standard lithiation-carboxylation sequences functionalize the C2 position (alpha to sulfur, ortho to methoxy), yielding 3-methoxythiophene-2-carboxylic acid . Subsequent electrophilic bromination is directed to the C4 position (ortho to the methoxy donor). Therefore, the chemically logical product derived from this specific starting material is the 3-methoxy isomer.
This protocol utilizes a Protection-Bromination-Deprotection strategy (via a methyl ester intermediate) to prevent decarboxylative bromination, a common failure mode in electron-rich heteroaromatic acids.
Retrosynthetic Analysis & Workflow
The synthesis is broken down into four critical stages to ensure high purity and yield:
-
C2-Lithiation/Carboxylation: Installing the acid moiety.[1]
-
Esterification: Protecting the acid to prevent side reactions.
-
Regioselective Bromination: Targeting C4 using the directing effect of the methoxy group.
-
Hydrolysis: Revealing the final pharmaceutical intermediate.
Figure 1: Step-wise synthetic pathway highlighting the regiochemical control exerted by the methoxy substituent.
Detailed Experimental Protocol
Stage 1: Synthesis of 3-Methoxythiophene-2-carboxylic acid
Rationale: Direct lithiation of 3-methoxythiophene occurs exclusively at C2 due to the "ortho-lithiation" effect, where the methoxy oxygen coordinates with lithium, directing deprotonation to the adjacent alpha-carbon.
Reagents:
-
3-Methoxythiophene (1.0 eq)[2]
-
n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 eq)[3]
-
Anhydrous THF (10-15 volumes)
-
Dry Ice (Solid CO2) (Excess)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Nitrogen/Argon. Add anhydrous THF and 3-methoxythiophene.
-
Lithiation: Cool the solution to -78°C (acetone/dry ice bath).
-
Addition: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C. Caution: Exothermic.
-
Equilibration: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.
-
Quench: Cannulate the lithiated mixture onto an excess of crushed dry ice in a separate flask (or add dry ice pellets directly if anhydrous). Allow to warm to Room Temperature (RT).
-
Workup: Quench with water. Basify with 1M NaOH (pH > 10) to dissolve the acid salt. Wash the aqueous layer with diethyl ether (to remove unreacted starting material).
-
Isolation: Acidify the aqueous layer carefully with 6M HCl to pH 2. Precipitate forms. Filter or extract with Ethyl Acetate (EtOAc).[3] Dry over Na2SO4 and concentrate.
-
Yield Target: 85-95%
-
Stage 2: Esterification (Methyl Protection)
Rationale: Brominating the free acid directly can lead to decarboxylation or complex mixtures. The methyl ester is robust and improves solubility for the bromination step.
Reagents:
-
Crude Acid from Stage 1
-
Conc. H2SO4 (Catalytic, 0.1 eq) or Thionyl Chloride (1.2 eq)
Protocol:
-
Dissolve the crude acid in Methanol (10 vol).
-
Add catalytic H2SO4. Reflux for 4-6 hours (monitor by TLC/HPLC).
-
Concentrate methanol. Dilute with EtOAc, wash with saturated NaHCO3 (to remove trace acid).
-
Dry and concentrate to yield Methyl 3-methoxythiophene-2-carboxylate .
Stage 3: Regioselective Bromination
Rationale: The methoxy group is a strong ortho/para director. With C2 blocked by the ester, the activated positions are C4 (ortho to OMe) and C5 (meta to OMe). The C4 position is electronically favored due to resonance stabilization from the oxygen lone pair.
Reagents:
-
Methyl 3-methoxythiophene-2-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
DMF (Dimethylformamide) or Acetonitrile (5 vol)
Protocol:
-
Dissolve the ester in DMF at 0°C.
-
Add NBS portion-wise (protect from light).
-
Allow to warm to RT and stir for 2-4 hours.
-
Monitoring: Check HPLC for disappearance of starting material. Over-bromination (dibromo) is possible if excess NBS is used; strictly control stoichiometry.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
-
Purification: Recrystallize from Hexane/EtOAc or perform silica flash chromatography (usually not needed if stoichiometry is precise).
Stage 4: Hydrolysis to Final Target
Rationale: Mild basic hydrolysis cleaves the ester without affecting the bromine or methoxy groups.
Reagents:
Protocol:
-
Dissolve ester in THF/Water.
-
Add LiOH. Stir at RT for 12-24 hours.[3]
-
Workup: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2.[7]
-
Isolation: Filter the resulting white/off-white solid. Wash with cold water and dry under vacuum.
Key Data & Critical Process Parameters (CPPs)
| Parameter | Specification | Reason for Control |
| Lithiation Temp | < -70°C | Prevents decomposition of the lithiated thiophene species. |
| NBS Stoichiometry | 1.00 - 1.05 eq | Excess NBS leads to 4,5-dibromo byproducts. |
| Quenching pH | pH 2 (Final Step) | Ensures full protonation of the carboxylic acid for isolation. |
| Reaction Atmosphere | Inert (N2/Ar) | Organolithium reagents are pyrophoric and moisture sensitive. |
Troubleshooting & Self-Validation
-
Issue: Low Yield in Step 1 (Carboxylation).
-
Cause: Moisture in THF or insufficient dry ice.
-
Validation: Titrate n-BuLi before use. Ensure THF is distilled from Sodium/Benzophenone or passed through activated alumina.
-
-
Issue: Formation of 4,5-Dibromo product.
-
Cause: Excess NBS or high temperature.
-
Fix: Add NBS at 0°C slowly. Monitor reaction conversion strictly; stop at 98% conversion rather than pushing for 100% with excess reagent.
-
-
Issue: Decarboxylation during Bromination.
-
Observation: Gas evolution and formation of brominated thiophene (non-acid).
-
Prevention: This is why the Ester Route (Stage 2) is mandatory. Do not brominate the free acid.
-
References
-
ChemicalBook. Synthesis of 4-Bromo-3-hydroxythiophene-2-carboxylic acid from Methyl 4-bromo-3-methoxythiophene-2-carboxylate. Retrieved from
-
Santa Cruz Biotechnology. Methyl 4-bromo-3-methoxythiophene-2-carboxylate (CAS 110545-67-0).[6] Retrieved from
-
Sigma-Aldrich. 4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid (Analogous Chemistry). Retrieved from
-
Organic Syntheses. 3-Bromothiophene and General Thiophene Functionalization. Coll. Vol. 5, p. 131 (1973). Retrieved from
-
National Science Foundation (NSF). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding. (Mechanistic insight on regioselective bromination). Retrieved from
Sources
- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methoxythiophene synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 5. WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Methyl 4-bromo-3-methoxythiophene-2-carboxylate | CAS 110545-67-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Amide Coupling of 4-Bromo-5-methoxythiophene-2-carboxylic Acid
Executive Summary & Chemical Profile[1][2]
The coupling of 4-Bromo-5-methoxythiophene-2-carboxylic acid (CAS: 120530-14-7) presents a unique set of electronic and steric challenges often overlooked in standard "one-size-fits-all" amide coupling guides.
This scaffold features a "push-pull" electronic system:
-
5-Methoxy Group (EDG): Strongly donates electron density into the thiophene ring via resonance.[1] This increases the pKa of the carboxylic acid (making it less acidic than unsubstituted thiophene-2-carboxylic acid) and renders the carbonyl carbon less electrophilic, potentially slowing down nucleophilic attack by amines.
-
4-Bromo Group (EWG): Provides a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura) but adds steric bulk adjacent to the reaction center.
Critical Stability Warning: Electron-rich heteroaromatic acids, particularly 5-substituted thiophene-2-carboxylic acids, are prone to protodecarboxylation under highly acidic conditions or excessive thermal stress. The protocols below prioritize mild activation to mitigate this risk.
Pre-Coupling Decision Matrix
Before selecting a protocol, analyze your amine partner using the decision tree below. This logic minimizes reagent waste and side reactions.[1]
Figure 1: Strategic selection of coupling protocols based on amine nucleophilicity and reaction scale.
Detailed Experimental Protocols
Protocol A: HATU Activation (The "Gold Standard" for Discovery)
Best for: Aliphatic amines, library synthesis, small scale (<1g).[1] Mechanism: Generates a highly reactive At-ester intermediate.
Reagents:
-
Acid: 4-Bromo-5-methoxythiophene-2-carboxylic acid (1.0 equiv)
-
Coupling Agent: HATU (1.1 - 1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (2.0 - 3.0 equiv)[1]
-
Solvent: Anhydrous DMF (0.1 - 0.2 M concentration)
Step-by-Step Procedure:
-
Dissolution: In a dry vial, dissolve the thiophene acid (1.0 equiv) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).[1] The solution should turn yellow/orange.[1] Stir at Room Temperature (RT) for 15 minutes .
-
Why? Pre-activation ensures the formation of the active ester before the amine is introduced, reducing potential side reactions with the coupling reagent itself.[1]
-
-
Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[1]
-
Monitoring: Stir at RT. Aliphatic amines typically complete in 1-2 hours; hindered amines may require 12-16 hours. Monitor via LCMS (Look for M+H of product; disappearance of Acid M-H).
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
Protocol B: Acid Chloride via Oxalyl Chloride (For Difficult Amines)
Best for: Anilines, electron-deficient amines, sterically hindered partners.[1] Rationale: The 5-methoxy group reduces the electrophilicity of the carbonyl. Converting the acid to the acid chloride creates a hyper-electrophilic species capable of forcing the reaction with weak nucleophiles.
Reagents:
-
Reagent: Oxalyl Chloride (1.5 equiv)[1]
-
Catalyst: DMF (2-3 drops)
Step-by-Step Procedure:
-
Setup: Suspend the thiophene acid in anhydrous DCM under Nitrogen/Argon at 0°C.
-
Chlorination: Add catalytic DMF (critical for Vilsmeier-Haack type activation). Add Oxalyl Chloride dropwise.[1]
-
Conversion: Allow to warm to RT and stir for 2 hours.
-
Checkpoint: Take a small aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm full conversion to the acid chloride.[1]
-
-
Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under vacuum. Do not apply heat >30°C to avoid degradation.[1] Re-dissolve the crude yellow solid in fresh anhydrous DCM or THF.[1]
-
Coupling: Add the amine (1.1 equiv) and a scavenger base (Et₃N or Pyridine, 2.0 equiv) at 0°C. Warm to RT.
-
Workup: Standard aqueous workup (1M HCl wash is recommended if the product is stable to acid, to remove pyridine/Et₃N).[1]
Troubleshooting & Optimization Guide
| Problem | Root Cause Analysis | Corrective Action |
| Low Conversion | 5-Methoxy group deactivates carbonyl carbon. | Switch from HATU to Protocol B (Acid Chloride).[1] |
| Decarboxylation | Reaction temperature too high (>60°C) or acidic media.[1] | Keep reaction <40°C. Avoid acidic workups if product is acid-sensitive. |
| Racemization | Not applicable (Acid is achiral).[1] | N/A |
| DMF Trapped in Product | Inefficient workup.[1] | Use 10% LiCl wash (3x) during extraction.[1] LiCl coordinates DMF and pulls it into the aqueous phase.[1] |
| Amine Unreactive | Amine is electron-deficient (e.g., 2-aminopyridine). | Use NaH (Sodium Hydride) in THF to deprotonate the amine first, generating a strong amide anion nucleophile, then add the Acid Chloride.[1] |
Visualizing the Reaction Pathway
The following diagram illustrates the mechanistic pathway for Protocol A (HATU), highlighting the critical intermediate stabilization.
Figure 2: HATU activation pathway. The formation of the O-At active ester is the rate-determining activation step.
References
-
BenchChem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Retrieved from .[1]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (Foundational review on HATU/Acid Chloride mechanisms).
-
Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Source for T3P and scale-up considerations).
-
Growingscience. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.[1][8] Retrieved from .[1]
-
MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from .[1]
Sources
Procedure for esterification of 4-Bromo-5-methoxythiophene-2-carboxylic acid
An Application Guide to the Esterification of 4-Bromo-5-methoxythiophene-2-carboxylic acid
Introduction: The Strategic Importance of Thiophene Esters
Substituted thiophenes are cornerstone building blocks in contemporary drug discovery and materials science. The sulfur-containing heterocyclic ring is a versatile scaffold, and its derivatives often exhibit a wide range of biological activities. Specifically, esters of 4-Bromo-5-methoxythiophene-2-carboxylic acid serve as critical intermediates in the synthesis of complex molecules, including pharmaceuticals and organic electronic materials. The functional group handles—a carboxylic acid for coupling, a methoxy group as an electron-donating feature, and a bromine atom for cross-coupling reactions—make this molecule a highly valuable synthetic precursor.
This guide provides a detailed technical overview and actionable protocols for the successful esterification of 4-Bromo-5-methoxythiophene-2-carboxylic acid. We will explore two primary, field-proven methodologies: the classic Fischer-Speier esterification for its simplicity and scalability, and the mild Steglich esterification, ideal for sensitive substrates. The choice of method is critical and depends on the specific alcohol being used, the scale of the reaction, and the presence of other acid- or base-labile functional groups in the molecule.
Pillar 1: Strategic Selection of an Esterification Protocol
The esterification of 4-Bromo-5-methoxythiophene-2-carboxylic acid requires careful consideration of the substrate's electronic properties. The thiophene ring is electron-rich, which can make it susceptible to side reactions under harsh acidic conditions.[1] Therefore, the choice between a strong acid-catalyzed method and a milder coupling-agent-based approach is the first critical decision point.
Method A: Fischer-Speier Esterification
This is a classic, equilibrium-based reaction where a carboxylic acid is refluxed with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3][4] The primary advantage is its operational simplicity and cost-effectiveness, especially for simple primary and secondary alcohols which can be used as the solvent.[2][5]
The reaction's reversibility is its main drawback.[3][6] To drive the reaction to completion, one must either use a large excess of the alcohol or actively remove the water byproduct, for instance, by using a Dean-Stark apparatus.[2][7]
Causality Behind the Choice: Choose this method for robust, large-scale synthesis with simple, non-volatile alcohols (e.g., methanol, ethanol). The electron-withdrawing nature of the carboxyl and bromo groups slightly deactivates the thiophene ring, offering a degree of protection against unwanted side reactions like protonation-induced polymerization, although caution is still warranted.[8]
Method B: Steglich Esterification
For more delicate or sterically hindered alcohols, or when acid-sensitive functional groups are present, the Steglich esterification is a superior choice.[5][9] This method utilizes a carbodiimide coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10][11] The reaction proceeds under mild, typically neutral conditions at room temperature.[11]
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[9] DMAP, being a stronger nucleophile than the alcohol, intercepts this intermediate to form a reactive acyl-pyridinium species, which is then readily attacked by the alcohol to yield the ester.[9][11] This catalytic cycle is highly efficient.
Causality Behind the Choice: This is the go-to method for precious, complex, or acid-labile alcohols. It avoids strong acids and high temperatures, preserving the integrity of the substrate. The primary challenge is the removal of the N,N'-dicyclohexylurea (DCU) byproduct, which is often insoluble in common organic solvents and can complicate purification.[11] Using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can circumvent this issue, as the corresponding urea byproduct is water-soluble and easily removed during aqueous workup.
Method C: Acid Chloride Formation
A third, highly effective approach involves a two-step process: first, the conversion of the carboxylic acid to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the alcohol.[5][12] This method is often quantitative and rapid. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acid chloride.[13]
Causality Behind the Choice: This is an excellent method for achieving high yields, especially when other methods fail. However, it involves handling corrosive and hazardous reagents like thionyl chloride and generates HCl as a byproduct, which must be neutralized, often by adding a base like pyridine or triethylamine during the alcohol addition step.[12]
Pillar 2: Verifiable Protocols and Methodologies
The following protocols are designed to be self-validating, with clear steps and rationales provided. For all procedures, it is essential to use anhydrous (dry) solvents and reagents where specified to prevent the hydrolysis of intermediates and to maximize yield.
Protocol 1: Fischer-Speier Esterification of 4-Bromo-5-methoxythiophene-2-carboxylic acid with Methanol
This protocol details the synthesis of methyl 4-bromo-5-methoxythiophene-2-carboxylate.
Materials and Reagents
| Reagent/Material | Amount | Purpose |
| 4-Bromo-5-methoxythiophene-2-carboxylic acid | 1.0 equiv. (e.g., 2.51 g) | Starting Material |
| Anhydrous Methanol (MeOH) | 20-50 equiv. (e.g., 20 mL) | Reagent and Solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | 0.1-0.2 equiv. (e.g., 0.1 mL) | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | As needed | Neutralization and Workup |
| Ethyl Acetate (EtOAc) | As needed | Extraction Solvent |
| Brine (Saturated NaCl solution) | As needed | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-5-methoxythiophene-2-carboxylic acid (1.0 equiv.).
-
Reagent Addition: Add anhydrous methanol (20-50 equiv.) to dissolve the starting material. The large excess of alcohol helps to shift the reaction equilibrium towards the product.[6]
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equiv.) to the solution. An exothermic reaction may occur.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The ester product should have a higher Rf value than the starting carboxylic acid.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol used).
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the sulfuric acid and remove any unreacted carboxylic acid), water, and finally brine.[7][14]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure methyl 4-bromo-5-methoxythiophene-2-carboxylate.
Protocol 2: Steglich Esterification of 4-Bromo-5-methoxythiophene-2-carboxylic acid with a Generic Alcohol (R-OH)
This protocol is a general procedure adaptable for various primary or secondary alcohols.
Materials and Reagents
| Reagent/Material | Amount | Purpose |
| 4-Bromo-5-methoxythiophene-2-carboxylic acid | 1.0 equiv. | Starting Material |
| Alcohol (R-OH) | 1.1-1.5 equiv. | Reagent |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 equiv. | Coupling Agent |
| 4-Dimethylaminopyridine (DMAP) | 0.1 equiv. | Catalyst |
| Anhydrous Dichloromethane (DCM) | Sufficient to dissolve reagents | Solvent |
| Diethyl Ether or Hexane | As needed | Workup and Purification |
Step-by-Step Procedure
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask with a magnetic stir bar, dissolve the 4-Bromo-5-methoxythiophene-2-carboxylic acid (1.0 equiv.), the desired alcohol (1.1-1.5 equiv.), and DMAP (0.1 equiv.) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This helps to control the initial reaction rate and minimize side reactions.
-
Coupling Agent Addition: Add DCC (1.1 equiv.) to the cooled, stirring solution. A white precipitate of dicyclohexylurea (DCU) may begin to form shortly after addition.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Reaction Monitoring: Monitor the consumption of the starting material by TLC.
-
Workup - Filtration: Once the reaction is complete, cool the mixture again to 0°C to maximize the precipitation of the DCU byproduct. Filter the mixture through a pad of Celite to remove the DCU solid. Wash the filter cake with a small amount of cold DCM.
-
Workup - Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl solution (to remove DMAP), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography on silica gel. Any residual DCU can often be removed by dissolving the crude product in a minimal amount of DCM and precipitating the urea with hexane or diethyl ether followed by filtration.
Pillar 3: Visualization of Mechanisms and Workflows
Visualizing the chemical transformations and experimental processes is key to understanding and executing these protocols successfully.
Reaction Mechanisms
Caption: Mechanism of Fischer-Speier Esterification.
Caption: General workflow for ester synthesis and purification.
Trustworthiness: Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Fischer: Insufficient catalyst; water present in reagents; reaction not at equilibrium. Steglich: Inactive coupling agent (DCC/EDC can degrade); poor quality solvent. | Fischer: Add more acid catalyst; ensure anhydrous alcohol is used; increase reflux time or use a Dean-Stark trap to remove water. Steglich: Use fresh DCC/EDC; ensure all reagents and solvents are anhydrous. |
| Incomplete Reaction | Fischer: Equilibrium reached. Steglich: Steric hindrance from a bulky alcohol; insufficient reaction time. | Fischer: Add a large excess of the alcohol or switch to a protocol that removes water. Steglich: Increase reaction time; slightly increase temperature (e.g., to 40°C); add more coupling agent/DMAP. |
| Difficult Purification | Steglich: Persistent DCU byproduct in the product. | Filter the crude product solution through a plug of silica. Alternatively, triturate the crude solid with a solvent in which the product is soluble but DCU is not (e.g., diethyl ether or cold acetone). |
| Product Decomposition | Thiophene ring is sensitive to very strong, hot acid. | Use a milder acid catalyst like p-TsOH instead of H₂SO₄ for the Fischer method. If decomposition persists, switch to the Steglich or acid chloride method. |
Conclusion
The esterification of 4-Bromo-5-methoxythiophene-2-carboxylic acid is a fundamental transformation for accessing a range of valuable synthetic intermediates. For simple alcohols and larger-scale preparations, the Fischer-Speier esterification offers a direct and economical route. For more complex, valuable, or acid-sensitive alcohols, the Steglich esterification provides a mild and highly effective alternative, ensuring the preservation of molecular integrity. By understanding the causality behind each protocol and anticipating potential challenges, researchers can confidently and efficiently synthesize the desired thiophene esters for their advanced research and development programs.
References
- Benchchem. The Dawn of Thiophene Chemistry: A Technical Guide to the Discovery and History of Thiopheneacrylic Acid Esters.
- ResearchGate. A typical DCC + DMAP mediated Steglich esterification.
- Taylor & Francis Online. Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester.
- ResearchGate. Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester.
- University of Rochester. Acid to Ester - Common Conditions.
- Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons.
- UNT Digital Library. THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID.
- Google Patents. Process for the purification of thiophenes.
- Organic Chemistry Portal. Steglich Esterification.
- Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
- Wiley Online Library. N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading.
- ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
- Wikipedia. Fischer–Speier esterification.
- MDPI. N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review.
- Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- Taylor & Francis Online. Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex.
- Organic Chemistry India. Recent Advances in the Synthesis of Carboxylic Acid Esters.
- Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- ResearchGate. Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- Wiley Online Library. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur.
- ACS Publications. Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids.
- Google Patents. Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.
- Organic Chemistry Portal. Fischer Esterification.
- MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- Organic Syntheses. Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate.
- Organic Chemistry Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
- Organic Chemistry Portal. Thiophene synthesis.
- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Sigma-Aldrich. 4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid.
- University of Liverpool. Chapter 9, thiophene.
- Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids.
- Organic Syntheses. 7-methoxyphthalide.
- ResearchGate. Mechanistic pathway of Stiglich esterification of 5-bromothiophene-2-carboxylic acid.
- OperaChem. Fischer Esterification-Typical Procedures.
- ResearchGate. Thionyl Chloride: A Catalyst of Synthetic Chemical Interest.
- Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids.
- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Regioselective Functionalization of the C4-Position in 5-Methoxythiophene-2-Carboxylic Acid Derivatives
Abstract
This technical guide provides a comprehensive overview of methodologies for the selective functionalization of the C4-position of 5-methoxythiophene-2-carboxylic acid and its derivatives. This scaffold is a key building block in medicinal chemistry and materials science. This document details field-proven strategies, including Directed ortho-Metalation (DoM), halogenation followed by cross-coupling, and direct C-H activation. Each section offers in-depth scientific rationale, step-by-step experimental protocols, and troubleshooting insights to guide researchers in synthesizing novel substituted thiophene compounds with high precision and efficiency.
Introduction: The Significance of Substituted Thiophenes
The thiophene ring is a privileged heterocycle in drug discovery and organic electronics.[1] Specifically, derivatives of 5-methoxythiophene-2-carboxylic acid serve as crucial intermediates for a range of biologically active molecules and functional materials. The ability to selectively introduce substituents at the C4-position is often critical for modulating the pharmacological or photophysical properties of the final compound. However, the inherent reactivity patterns of the thiophene ring, influenced by the electron-donating methoxy group at C5 and the electron-withdrawing/directing carboxylic acid group at C2, present a significant regioselectivity challenge. This guide addresses this challenge by providing detailed protocols for achieving precise C4-functionalization.
Strategic Approaches to C4-Functionalization
The electronic nature of the 5-methoxythiophene-2-carboxylic acid system dictates the feasibility of various synthetic strategies. The C5-methoxy group strongly activates the ring towards electrophilic substitution, while the C2-carboxylic acid can act as a directing group for metalation. The C3 and C4 positions are less electronically distinct, making selective functionalization non-trivial. The following sections detail the most effective strategies to target the C4-position.
Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic systems.[2][3] In this strategy, a Directed Metalation Group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position.[4] For 5-methoxythiophene-2-carboxylic acid, both the carboxylic acid and the methoxy group can function as DMGs. The carboxylic acid is a potent DMG, directing lithiation to the C3 position. To achieve C4-functionalization, the directing effect of the C5-methoxy group must be exploited, which requires careful selection of reagents and conditions to override the influence of the carboxylic acid. This is often achieved by first protecting the carboxylic acid as an ester or an amide.
The following workflow illustrates the general principle of DoM for C4-functionalization after protection of the carboxylic acid.
Caption: Workflow for C4-functionalization via Directed ortho-Metalation.
This protocol describes the C4-lithiation directed by the C5-methoxy group, followed by quenching with an electrophilic bromine source.
Materials:
-
Methyl 5-methoxythiophene-2-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or sec-Butyllithium (s-BuLi)
-
1,2-Dibromotetrachloroethane or N-Bromosuccinimide (NBS)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere setup
Procedure:
-
Dissolve methyl 5-methoxythiophene-2-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) or s-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, dissolve the electrophilic bromine source (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the lithiated thiophene solution to the bromine source solution via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature slowly.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: This protocol should yield the C4-bromo derivative, which can be used in subsequent cross-coupling reactions. The regioselectivity is driven by the directing effect of the methoxy group.
Halogenation and Palladium-Catalyzed Cross-Coupling
A robust and versatile two-step strategy for C4-functionalization involves initial regioselective halogenation followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[5][6] This approach allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
The key to this strategy is the regioselective installation of a halogen (typically bromine or iodine) at the C4 position. While direct halogenation of the parent 5-methoxythiophene-2-carboxylic acid can lead to mixtures of isomers, the DoM approach described in Protocol 2.1.1 provides a clean entry to the required 4-halo intermediate.
Caption: C4-functionalization via Halogenation and Suzuki Coupling.
This protocol details the coupling of the 4-bromo intermediate with an arylboronic acid.
Materials:
-
Methyl 4-bromo-5-methoxythiophene-2-carboxylate (from Protocol 2.1.1)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane or Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere setup
Procedure:
-
To a reaction vessel, add methyl 4-bromo-5-methoxythiophene-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Entry | Electrophile (E) / Coupling Partner | Method | C4-Substituent | Yield (%) |
| 1 | 1,2-Dibromotetrachloroethane | DoM | -Br | ~85% |
| 2 | Phenylboronic acid | Suzuki | -Ph | 70-90% |
| 3 | 4-Methoxyphenylboronic acid | Suzuki | -C₆H₄-OMe | 75-95% |
| 4 | N-Iodosuccinimide (NIS) | DoM | -I | ~80% |
Advanced and Emerging Strategies
While DoM and cross-coupling are established methods, direct C-H activation is an emerging area that offers a more atom-economical approach by avoiding the pre-functionalization step of halogenation.[7] These reactions are often catalyzed by transition metals like palladium or rhodium and can directly couple the C4 C-H bond with a suitable partner. The development of ligands and conditions that favor C4-selectivity in the presence of the other C-H bonds is an active area of research.
Another innovative approach is decarboxylative halogenation, which can transform the carboxylic acid group into a halogen, potentially altering the reactivity and subsequent functionalization pathways of the thiophene ring.[8][9]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in DoM | Incomplete deprotonation. | Use a stronger base (e.g., s-BuLi with TMEDA). Ensure strictly anhydrous conditions. Increase reaction time. |
| Poor electrophile reactivity. | Use a more reactive electrophile. Check the quality of the electrophile. | |
| Mixture of regioisomers | Competing directing effects. | Ensure the carboxylic acid is adequately protected. Optimize temperature and base to favor kinetic (C4) deprotonation. |
| Low yield in Suzuki coupling | Catalyst deactivation. | Use fresh catalyst. Ensure the reaction is thoroughly degassed. |
| Poor solubility of reagents. | Screen different solvents (e.g., DMF, DME). | |
| Inefficient transmetalation. | Use a stronger base (e.g., Cs₂CO₃, K₃PO₄). |
Conclusion
The selective functionalization of the C4-position in 5-methoxythiophene-2-carboxylic acid derivatives is a challenging but achievable synthetic goal. The strategies outlined in this guide, particularly the combination of Directed ortho-Metalation for regioselective halogenation followed by palladium-catalyzed cross-coupling, provide reliable and versatile pathways to a wide range of novel compounds. By understanding the underlying principles of regioselectivity and carefully controlling reaction conditions, researchers can effectively navigate the synthesis of these valuable chemical entities for applications in drug discovery and materials science.
References
- Siegel, D., & Medley, J. W. (n.d.). Directed Ortho Metalation.
- Almond-Thynne, J., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Frontiers in Chemistry.
- BenchChem. (n.d.). Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
- Myers, A. (n.d.). Directed (ortho) Metallation.
-
Wikipedia. (2023). Thiophene-2-carboxylic acid. Available at: [Link]
-
Lévesque, F., et al. (2016). Sequential Regioselective C-H Functionalization of Thiophenes. Organic Letters, 18(14), 3310-3313. Available at: [Link]
-
Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14699-14716. Available at: [Link]
-
Tahir, M. H., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. Available at: [Link]
-
Wikipedia. (2023). Directed ortho metalation. Available at: [Link]
- Baran, P., et al. (n.d.). Directed Metalation: A Survival Guide.
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Available at: [Link]
-
Zhao, G., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1). Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: Regioselective Functionalization of Benzothiophenes.
-
Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14737. Available at: [Link]
-
Schmermund, L., et al. (2023). Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. Chemistry – A European Journal, 29(16). Available at: [Link]
-
Roth, G. A., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 22. Available at: [Link]
-
Macmillan, D. W. C., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society, 144(19), 8758-8767. Available at: [Link]
-
Macmillan, D. W. C., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Available at: [Link]
Sources
- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sequential Regioselective C-H Functionalization of Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. osti.gov [osti.gov]
Preparation of 4-aryl-5-methoxythiophene-2-carboxylic acids via cross-coupling
Abstract & Strategic Importance
The 4-aryl-5-methoxythiophene-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a bioisostere for electron-rich benzoic acids. It is a critical pharmacophore in the development of Acetyl-CoA Carboxylase (ACC) inhibitors , SGLT2 inhibitors , and GPR40 agonists for metabolic disorders.
The synthesis of this scaffold presents a specific regiochemical challenge: installing an aryl group at the crowded C4 position while preserving the electron-donating methoxy group at C5 and the electron-withdrawing carboxylate at C2.
This Application Note provides a robust, field-validated protocol for the preparation of these targets. Unlike traditional routes that rely on unstable lithiated intermediates, this guide utilizes a regioselective electrophilic bromination followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling . This "Ester-Route" strategy ensures solubility, minimizes catalyst poisoning by the free acid, and maximizes yield.
Retrosynthetic Analysis & Strategy
The logic of this synthesis relies on the electronic push-pull nature of the thiophene ring.
-
C5-Methoxy: A strong electron-donating group (EDG) that activates the ortho-position (C4).
-
C2-Ester: A moderate electron-withdrawing group (EWG) that deactivates C3.
Therefore, electrophilic substitution (bromination) is directed exclusively to the C4 position , enabling a highly regioselective sequence without the need for blocking groups.
Figure 1: Retrosynthetic logic exploiting the electronic directing effects of the 5-methoxy and 2-ester groups.
Experimental Protocols
Phase 1: Regioselective Bromination (The "Locking" Step)
This step installs the handle for cross-coupling. The use of N-Bromosuccinimide (NBS) in polar aprotic solvents is superior to elemental bromine, which can cause over-bromination or oxidation of the thiophene sulfur.
Reagents:
-
Methyl 5-methoxythiophene-2-carboxylate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (ACN) or DMF (0.2 M concentration)
Protocol:
-
Dissolution: Charge a reaction vessel with Methyl 5-methoxythiophene-2-carboxylate and ACN. Cool to 0 °C under nitrogen atmosphere.
-
Addition: Add NBS portion-wise over 15 minutes. Critical: Maintain temperature < 5 °C to prevent radical side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The product (C4-bromide) is less polar than the starting material.
-
Workup: Quench with 10% aqueous Na₂S₂O₃ (to remove trace bromine). Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Purification: Recrystallize from cold MeOH or purify via silica flash chromatography (0-10% EtOAc in Hexanes).
Yield Expectation: 85–95% Data Check: ¹H NMR should show the disappearance of the C4-H doublet and retention of the methoxy singlet.
Phase 2: Suzuki-Miyaura Cross-Coupling (The Core Synthesis)
Thiophenes can poison Pd catalysts via sulfur coordination. Therefore, using a bidentate ligand (dppf) and high catalyst loading is recommended for initial screens.
Reagents:
-
Methyl 4-bromo-5-methoxythiophene-2-carboxylate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (for sterically hindered aryls)
Protocol:
-
Deoxygenation: In a microwave vial or pressure tube, combine the bromide, boronic acid, and base. Suspend in Dioxane/Water.[3][4][5] Sparge with Argon for 10 minutes. Critical: Oxygen is the primary cause of homocoupling byproducts.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM rapidly against a counter-flow of Argon. Seal the vessel.
-
Heating: Heat to 90 °C for 4–12 hours (or 110 °C for 30 mins in Microwave).
-
Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc.[1]
-
Purification: Concentrate the filtrate. Purify via silica column chromatography (Gradient: 5% to 30% EtOAc in Hexanes).
Yield Expectation: 70–90%
Phase 3: Saponification (Final Deprotection)
Acidic hydrolysis should be avoided to prevent cleavage of the acid-labile enol ether (5-methoxy group). Basic hydrolysis is required.
Protocol:
-
Dissolve the coupled ester in THF/MeOH (1:1).
-
Add aqueous LiOH (2.0 M, 3.0 equiv).
-
Stir at 40 °C for 2 hours.
-
Workup (Careful pH Control): Cool to 0 °C. Acidify carefully with 1M HCl to pH ~3–4. Do not go below pH 2 to avoid decarboxylation or ether cleavage.
-
Isolation: The product often precipitates.[6] Filter and wash with cold water. If no precipitate, extract with EtOAc.
Critical Process Parameters (CPP) & Optimization
| Parameter | Standard Condition | Optimization for Difficult Substrates | Rationale |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G2 or Pd(dtbpf)Cl₂ | Bidentate ligands prevent sulfur poisoning; Bulky phosphines (XPhos) aid oxidative addition on electron-rich rings. |
| Base | K₃PO₄ | CsF or Ba(OH)₂ | Fluoride bases (CsF) are effective for sterically hindered boronic acids. |
| Solvent | Dioxane/H₂O | Toluene/H₂O or n-Butanol | Toluene is better for very hydrophobic substrates; n-Butanol can accelerate reaction rates. |
| Temp | 90 °C | 120 °C (Microwave) | High temp overcomes steric hindrance at the ortho-positions of the aryl ring. |
Mechanistic Workflow (Graphviz)
The following diagram illustrates the catalytic cycle specific to this electron-rich thiophene substrate. Note the role of the base in activating the boron species.[7]
Figure 2: Suzuki-Miyaura Catalytic Cycle. The electron-rich nature of the 5-methoxythiophene makes Oxidative Addition slower, necessitating robust ligands like dppf.
Troubleshooting Guide
-
Problem: Low Conversion in Suzuki Coupling.
-
Cause: Catalyst poisoning by sulfur or protodeboronation of the aryl boronic acid.
-
Solution: Switch to Pd(dtbpf)Cl₂ (a highly active ferrocenyl catalyst). Increase boronic acid equivalents to 1.5–2.0.
-
-
Problem: Demethylation during Hydrolysis.
-
Cause: Acid concentration too high during workup.
-
Solution: Use Citric Acid (10% aq) instead of HCl for acidification. This buffers the pH around 4–5.
-
-
Problem: Regioisomers in Bromination.
-
Cause: Temperature too high (>25 °C) or starting material impurities.
-
Solution: Conduct bromination at -10 °C. Ensure the starting material is the ester, not the acid (the free acid changes directing groups).
-
References
-
Regioselective Bromination of Thiophenes
- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Source: MDPI (Molecules), 2014.
-
URL:[Link]
-
Suzuki Coupling on Thiophene Esters
- Title: Arylation of halogenated thiophene carboxyl
- Source: Arabian Journal of Chemistry, 2017.
-
URL:[Link]
-
General Suzuki Protocol & Mechanism
- Title: Suzuki-Miyaura Cross-Coupling: The Reaction and the Mechanism.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Synthesis of 5-Methoxythiophene Precursors
- Title: 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
- Source: PubMed Central (PMC), 2009.
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Note: Precision Suzuki-Miyaura Coupling of 4-Bromo-5-methoxythiophene-2-carboxylic Acid
Part 1: Executive Summary & Strategic Analysis
The Substrate Challenge
4-Bromo-5-methoxythiophene-2-carboxylic acid presents a unique "Push-Pull" electronic environment that complicates standard cross-coupling protocols.[1]
-
The "Push" (5-Methoxy): The strong electron-donating group (EDG) at C5 increases the electron density of the thiophene ring. This renders the adjacent C4-Br bond less electrophilic, potentially slowing the oxidative addition step of the catalytic cycle.[2]
-
The "Pull" (2-Carboxylic Acid): The electron-withdrawing group (EWG) at C2 activates the ring but introduces solubility and catalyst poisoning challenges.[1] Free carboxylic acids can form unreactive palladium-carboxylate complexes or suffer from solubility mismatches in non-polar solvents.[1]
The Solution Architecture
To ensure reproducibility and high yields, this guide presents two distinct workflows:
-
Protocol A (The "Golden Standard"): A three-step Esterification-Coupling-Hydrolysis route.[1] This is the most robust method for precious intermediates, eliminating catalyst poisoning and solubility issues.[2]
-
Protocol B (The "Direct Efficiency"): A ligand-optimized direct coupling of the free acid salt.[1] This is a high-throughput, atom-economical route suitable for scale-up when the substrate tolerates aqueous basic conditions.[1]
Part 2: Mechanistic Insight & Decision Matrix[2]
The success of this reaction hinges on the balance between the Oxidative Addition (rate-limiting due to the 5-OMe group) and Transmetalation (dependent on base strength).
Reaction Workflow Diagram
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate sensitivity and scale.
Part 3: Detailed Experimental Protocols
Protocol A: The "Golden Standard" (Ester Protection Route)
Recommended for: Late-stage functionalization, expensive boronic acids, or when high purification fidelity is required.[2][1]
Step 1: Methyl Ester Formation[2]
-
Dissolve 4-Bromo-5-methoxythiophene-2-carboxylic acid (1.0 equiv) in anhydrous Methanol (0.5 M).
-
Add concentrated H₂SO₄ (0.1 equiv) dropwise.
-
Reflux for 4 hours. Monitor by TLC (Acid will streak; Ester will run high Rf).
-
Concentrate, neutralize with sat. NaHCO₃, and extract with EtOAc.[2][1] Yields are typically >95%.[1]
Step 2: Suzuki-Miyaura Coupling
Reagents:
-
Substrate: Methyl 4-bromo-5-methoxythiophene-2-carboxylate (1.0 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[2][1]·DCM (3-5 mol%) - Chosen for resistance to oxidation and steric bulk.[1]
-
Base: K₃PO₄ (3.0 equiv) - Anhydrous phosphate is milder than carbonates, preventing ester hydrolysis.[2][1]
-
Solvent: 1,4-Dioxane (degassed).[1]
Procedure:
-
Charge a reaction vial with the Ester, Boronic Acid, K₃PO₄, and Pd catalyst.[2]
-
Evacuate and backfill with Nitrogen (3 cycles).[1]
-
Add degassed 1,4-Dioxane via syringe.[1]
-
Heat to 90°C for 4–12 hours.
-
Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate and purify via Flash Chromatography (Hexane/EtOAc).
Step 3: Hydrolysis[1]
-
Dissolve the coupled ester in THF:Water (3:1).[1]
-
Acidify carefully with 1M HCl to pH 3–4 (precipitate usually forms).
-
Filter the solid or extract with EtOAc to obtain the final acid.
Protocol B: The "Direct Efficiency" (Ligand-Free/Water-Soluble Route)
Recommended for: Scale-up, simple aryl boronic acids, and "Green Chemistry" applications.[1]
Rationale: By using water as a co-solvent and a carbonate base, the carboxylic acid is converted in situ to its carboxylate salt.[2] This charged species is highly soluble in water, preventing it from binding tightly to the Pd center.[2]
Reagents:
-
Substrate: 4-Bromo-5-methoxythiophene-2-carboxylic acid (1.0 equiv)[1]
-
Catalyst System: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%) OR Pd(dtbpf)Cl₂ (2 mol%).[1]
-
Note: S-Phos is electron-rich and bulky, facilitating oxidative addition into the electron-rich thiophene bromide.[1]
-
-
Base: Na₂CO₃ (3.0 equiv) dissolved in water.[1]
-
Solvent: DME (Dimethoxyethane) / Water (2:1 ratio).[1]
Procedure:
-
Dissolve the Substrate and Boronic Acid in DME.[1]
-
Add the aqueous Na₂CO₃ solution.[1] (The mixture may biphasic; vigorous stirring is essential).
-
Heat to 80°C for 2–6 hours.
-
Critical Workup:
-
The product is in the aqueous phase as the salt.
-
Wash the reaction mixture with Et₂O (discard organic layer to remove non-acidic impurities/homocoupled boronic acid).[1]
-
Acidify the aqueous layer with 1M HCl to pH 2.
-
Extract the product with EtOAc or filter the precipitate.
-
Part 4: Data Summary & Troubleshooting
Catalyst Performance Comparison
| Catalyst System | Ligand Class | Yield (Method A) | Yield (Method B)[2][1] | Notes |
| Pd(PPh₃)₄ | Monodentate Phosphine | 65-75% | <40% | Prone to oxidation; struggles with free acid.[1] |
| Pd(dppf)Cl₂ | Bidentate Ferrocene | 88-95% | 60-70% | Excellent general purpose; robust.[1] |
| Pd(OAc)₂ / S-Phos | Biaryl Phosphine (Buchwald) | 90-95% | 85-92% | Best for electron-rich bromides & free acids.[1] |
| Pd/C (Heterogeneous) | None | N/A | 30-50% | Possible, but requires high temp/pressure.[1] |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Method A (Ester). Ensure solvent is thoroughly degassed.[1] |
| Debromination (SM -> H) | Protodehalogenation | The 5-OMe group makes the ring electron-rich.[1] Lower temp to 70°C; use anhydrous conditions (Method A). |
| Homocoupling (Ar-Ar) | Oxidative Coupling | Reduce O₂ exposure.[1] Add catalyst last.[1] Use degassed solvents.[1] |
| Black Precipitate | Pd Aggregation | Ligand concentration too low.[1] Increase Ligand:Pd ratio to 2.5:1. |
Part 5: References
-
General Suzuki Coupling of Thiophene Carboxylates:
-
Double Couplings of Dibromothiophenes (Analogous Reactivity):
-
Ligand-Free/Aqueous Protocols:
-
Mechanistic Overview of Suzuki Coupling:
Sources
- 1. 4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. youtube.com [youtube.com]
- 5. d-nb.info [d-nb.info]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Electron-Rich Bromothiophenes
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with electron-rich bromothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Electron-rich thiophenes present unique challenges due to their propensity to influence the electron density at the palladium catalyst, affecting the delicate balance of the catalytic cycle. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your reaction yields and reproducibility.
Troubleshooting Guide: Enhancing Yields and Overcoming Common Hurdles
This section addresses specific problems encountered during the Suzuki coupling of electron-rich bromothiophenes in a practical question-and-answer format.
Question 1: My reaction yield is consistently low, or the reaction stalls with an electron-rich bromothiophene. What are the primary factors to investigate?
Low yields in this specific coupling are often traced back to a suboptimal catalyst system or reaction conditions that fail to accommodate the electronic nature of the substrate.
-
Causality: Electron-donating groups on the thiophene ring increase the electron density at the C-Br bond. This can make the initial, often rate-limiting, oxidative addition step of the catalytic cycle more challenging compared to electron-deficient systems.[1] The catalyst system must be sufficiently active to overcome this hurdle.
-
Step-by-Step Troubleshooting:
-
Re-evaluate the Palladium Catalyst and Ligand:
-
Problem: Standard catalysts like Pd(PPh₃)₄ may not be active enough. Triphenylphosphine (PPh₃) is a good general-purpose ligand, but its electronic properties might not be optimal for activating electron-rich substrates.[2]
-
Solution: Switch to a more electron-rich and bulky phosphine ligand. These ligands stabilize the Pd(0) center and promote the oxidative addition step.[3][4] Excellent choices include Buchwald ligands like SPhos, XPhos, or RuPhos, often used with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[5][6] Modern pre-catalysts (e.g., XPhos Pd G3) are also highly effective as they form the active catalytic species more reliably.[7]
-
-
Optimize the Base:
-
Problem: The base is critical for activating the boronic acid in the transmetalation step.[8][9] An inappropriate base can lead to a stalled reaction or unwanted side reactions.[5]
-
Solution: A systematic base screening is recommended. While potassium carbonate (K₂CO₃) is a common starting point, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging couplings.[3][7][8] The choice of base can significantly influence the reaction rate and overall yield.[8]
-
-
Check Boronic Acid/Ester Stability:
-
Problem: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially at elevated temperatures.[5][10]
-
Solution: Use fresh, high-purity boronic acid. Consider using more stable derivatives like boronic acid pinacol esters or potassium trifluoroborate salts.[5][11] Using a slight excess (1.2–1.5 equivalents) of the boron reagent can also compensate for potential degradation.[5]
-
-
Question 2: I'm observing significant formation of a homocoupled biaryl byproduct from my boronic acid. How can I minimize this?
Homocoupling is a common side reaction where two molecules of the boronic acid couple together.
-
Causality: This side reaction is frequently caused by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid.[7][12] It can also be more prevalent when using a Pd(II) precatalyst, as its reduction to the active Pd(0) can consume the boronic acid.[7]
-
Step-by-Step Troubleshooting:
-
Improve Degassing Procedures:
-
Problem: Residual oxygen in the reaction mixture deactivates the Pd(0) catalyst and promotes homocoupling.[7]
-
Solution: Ensure the solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by performing several freeze-pump-thaw cycles for more rigorous oxygen removal.[5][7]
-
-
Use a Pd(0) Source:
-
Controlled Reagent Addition:
-
Solution: In some cases, the slow addition of the boronic acid via a syringe pump can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[5]
-
-
Question 3: My main side product is the dehalogenated bromothiophene (protodebromination). What causes this and how can it be prevented?
Protodebromination results in the formation of an arene from your starting material, reducing the overall yield.
-
Causality: This side reaction occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. Potential sources of the hydride can include certain amine bases or alcohol solvents.[5]
-
Step-by-Step Troubleshooting:
-
Change the Base and Solvent System:
-
Minimize Reaction Time and Temperature:
-
Problem: Prolonged heating can promote dehalogenation.[5]
-
Solution: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Avoid unnecessarily high temperatures.
-
-
Frequently Asked Questions (FAQs)
-
What is the best general-purpose catalyst system for Suzuki couplings with electron-rich bromothiophenes? For a robust starting point, a combination of Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand like SPhos is highly recommended.[6][13] A typical loading is 1-5 mol% of the palladium source and a 1:1 to 2:1 ligand-to-palladium ratio.
-
How does the choice of solvent affect the reaction? The solvent system must solubilize all reactants.[8] Common choices include toluene, dioxane, and THF, often with a small amount of water to help dissolve the inorganic base.[8] The polarity of the solvent can influence the reaction rate and even selectivity in some cases.[14][15] For instance, polar aprotic solvents like DMF can sometimes accelerate the reaction but may also promote side reactions.
-
Can I run this reaction under air, or is an inert atmosphere essential? An inert atmosphere (nitrogen or argon) is crucial. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxidation by atmospheric oxygen, which leads to catalyst deactivation and an increase in side reactions like homocoupling.[7]
-
My starting bromothiophene is sterically hindered. What modifications should I consider? For sterically hindered substrates, both the oxidative addition and reductive elimination steps can be slow.[16] Using highly active catalyst systems with bulky ligands is key.[17][18] Ligands like XPhos or the use of N-heterocyclic carbene (NHC) ligands can be effective.[18] It may also be necessary to increase the reaction temperature and time.
Data & Protocols
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Reliable Pd(II) and Pd(0) precursors. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that facilitate oxidative addition.[19] |
| Catalyst Loading | 1-5 mol % | A good starting point for optimization. |
| Ligand:Pd Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source.[7] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases often improve yields.[7][8] |
| Base Equivalents | 2.0 - 3.0 eq | Ensures complete activation of the boronic acid.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O (e.g., 10:1 v/v) | Biphasic systems that dissolve both organic and inorganic reagents.[8] |
| Temperature | 80 - 110 °C | Heating is typically required to drive the reaction to completion. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a reliable starting point for the coupling of an electron-rich bromothiophene with an arylboronic acid.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromothiophene (1.0 mmol, 1.0 eq), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq).[5][8]
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water, 10:1, 5 mL).[8]
-
Degassing: Subject the reaction mixture to a final degassing step by bubbling argon through the solution for 10 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (typically 8-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromothiophene is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[20]
Troubleshooting Workflow
A logical workflow can guide the optimization process when encountering low yields.
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
- Remarchuk, T., et al. (2023).
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (2002).
- Zhang, W., et al. (2023).
- Hassan, J., et al. (2005). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Proutiere, F., & Schoenebeck, F. (2021).
- Martin, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Strike, B., et al. (2023). Preformed Pd(II)
- Wallace, J. A., & Frantz, D. E. (2012).
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Sohma, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
- Köhler, K. (2002). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Journal of Synthetic Organic Chemistry, Japan, 60(10), 968-975.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286.
- Reddy, P. P., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. MDPI.
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
- Malakar, S., & Le-Duc, T. (2025). Suzuki–Miyaura (hetero-)
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
- Singh, S., & Singh, J. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- Zharova, D. A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
- Cera, G., et al. (2021).
- Acar, Ç., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.
- Wallace, J. A., & Frantz, D. E. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC.
- Blue, A., & Buchwald, S. L. (2013).
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]
- Blue, A. S., & Buchwald, S. L. (2013). The Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
- Cera, G., et al. (2021).
- Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Retrieved from [Link]
- Dreher, S. D., et al. (2022). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of the American Chemical Society.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Khalid, M., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Yoneda Labs [yonedalabs.com]
- 13. tandfonline.com [tandfonline.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls [mdpi.com]
- 19. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Hub: Stability of Methoxy-Bromothiophenes in Acidic Media
This guide is structured as a Tier 3 Technical Support Document designed for high-level researchers. It prioritizes safety and mechanistic understanding, moving away from generic advice to address the specific, volatile nature of methoxy-bromothiophenes.
⚠️ CRITICAL SAFETY ALERT: Spontaneous Decomposition Risk
Target Molecule: 2-Bromo-3-methoxythiophene (and related ortho-alkoxy-halo isomers).
The Issue: Unlike typical aromatic ethers, 2-bromo-3-methoxythiophene is thermodynamically unstable in its pure liquid form at room temperature.[1] It is prone to autocatalytic exothermic polymerization ("spontaneous combustion"), which releases corrosive hydrogen bromide (HBr) and methyl bromide (MeBr) gases.
Mechanism of Failure:
-
Initiation: Trace acid (or spontaneous proton transfer) protonates the electron-rich thiophene ring.
-
Propagation: The protonated species acts as an electrophile, attacking a neutral monomer.
-
Autocatalysis: The polymerization eliminates HBr. This HBr protonates more monomer, accelerating the reaction exponentially.
-
Result: Runaway exotherm, evolution of brown fumes (HBr/Br₂), and formation of a dark, insoluble conductive polymer (polythiophene derivative).
Immediate Action Required:
-
Storage: Store neat liquids at -20°C or lower.
-
Stabilization: Store as a solution (e.g., in DCM or Toluene) rather than neat liquid whenever possible. Add a solid acid scavenger (e.g., anhydrous
or basic alumina) to the storage vial. -
Disposal: Do not concentrate to dryness if the material has turned dark or acidic. Quench with cold aqueous bicarbonate immediately.
PART 1: Diagnostic Hub (Troubleshooting)
Use this section to identify the specific chemical failure occurring in your flask.
Symptom A: Reaction mixture turned black/tarry and is fuming.
-
Diagnosis: Acid-Catalyzed Polymerization (Runaway).
-
Cause: The thiophene ring is too electron-rich to survive the acidic conditions. The acid initiated a cationic chain-growth polymerization.[2]
-
Key Indicator: Loss of all monomer signals in NMR; appearance of broad, featureless alkyl peaks; insoluble black residue.
-
Solution: See Protocol 1: Safe Workup & Quenching.
Symptom B: The methoxy singlet (~3.8 ppm) disappeared, but the ring is intact.
-
Diagnosis: Ether Cleavage (Demethylation).
-
Cause: Use of strong Lewis acids (BBr₃, AlCl₃) or strong nucleophilic Bronsted acids (HBr, HI).
-
Key Indicator: Disappearance of
singlet. Appearance of a broad singlet (often exchangeable). -
Note: The product (hydroxythiophene) is unstable (see Symptom C).
Symptom C: NMR shows loss of aromatic protons and appearance of carbonyl/aliphatic signals.
-
Diagnosis: Tautomerization of the Demethylated Product.
-
Cause: You successfully demethylated the thiophene, but the resulting 3-hydroxythiophene is unstable. It rapidly tautomerizes to the thiophen-3(2H)-one (thiolactone-like structure).
-
Key Indicator: Shift of ring protons from aromatic region (~6.5-7.5 ppm) to aliphatic/alkene region (~3.5-6.0 ppm). Appearance of a ketone carbonyl in
NMR (~190-200 ppm).
PART 2: Technical Deep Dive & Mechanisms
The Autocatalytic Decomposition Loop
The primary instability of methoxy-bromothiophenes arises from the conflict between the activating methoxy group and the acid sensitivity of the thiophene ring.
Figure 1: The "Death Spiral" of methoxy-bromothiophenes. The reaction generates its own catalyst (HBr), leading to exponential degradation.
Acid Compatibility Matrix
Not all acids are equally destructive. The stability depends on the nucleophilicity of the conjugate base and the acidity strength .
| Acid / Reagent | Compatibility | Mechanism of Failure |
| BBr₃ / AlCl₃ | ❌ Incompatible | Rapid Lewis-acid mediated ether cleavage. Will demethylate. |
| HBr / HI (aq) | ❌ Incompatible | Strong nucleophile ( |
| H₂SO₄ (conc) | ❌ Incompatible | Oxidizing and sulfonating. Causes rapid polymerization/tarring. |
| HCl (gas/dioxane) | ⚠️ Risky | Can be used at low temp ( |
| TFA (neat) | ⚠️ Risky | May cause slow polymerization over time. Generally safe for short durations (e.g., Boc removal). |
| TFA (dilute) | ✅ Generally Safe | 10-20% TFA in DCM is the standard for Boc deprotection in this system. |
| Acetic Acid | ✅ Safe | Weak acid; generally does not protonate the thiophene ring sufficiently to trigger polymerization. |
PART 3: Experimental Protocols
Protocol 1: Safe Workup & Quenching
Use this when terminating a reaction containing methoxy-bromothiophenes to prevent acid spikes.
-
Cool Down: Cool the reaction mixture to
before quenching. -
Buffer: Do not use water or strong acid. Quench into a biphasic mixture of saturated aqueous
and DCM (or ). -
Rapid Stir: Stir vigorously to neutralize acid immediately.
-
Solvent Swap: If concentrating, do not let the water bath exceed
. -
Stabilization: If storing the crude oil, add 1% w/w solid
or store as a dilute solution in benzene/toluene at .
Protocol 2: Intentional Demethylation (Accessing Hydroxythiophenes)
If your goal is to cleave the ether, you must trap the unstable hydroxythiophene.
-
Reagent: Use BBr₃ (1.0 M in DCM) at
. -
Procedure: Add BBr₃ dropwise. Warm slowly to
(monitor by TLC). -
Quench: Quench with MeOH at
. -
Trap: Do not attempt to isolate the free hydroxythiophene. React it in situ (e.g., acetylation with
or alkylation) to lock the tautomer.
PART 4: Frequently Asked Questions (FAQs)
Q: Can I use HCl/MeOH to remove a Boc group from a methoxy-bromothiophene?
A: Yes, but proceed with caution. Use anhydrous HCl in dioxane or acetyl chloride in MeOH (generates HCl in situ) at
Q: Why does my NMR show a ketone signal after acid treatment? A: You have likely demethylated the methoxy group. The resulting enol (hydroxythiophene) tautomerizes to the keto-form (thiophenone). This is irreversible under acidic conditions.
Q: Is 3-bromo-4-methoxythiophene as unstable as the 2-bromo-3-methoxy isomer? A: No, but it is still sensitive. The 2-bromo-3-methoxy isomer is uniquely unstable because the bromine is ortho to the methoxy and alpha to the sulfur, creating a "perfect storm" for electrophilic activation and elimination. The 3,4-isomer is more thermally stable but still susceptible to acid-catalyzed polymerization.
References
-
Spontaneous Combustion of 2-Bromo-3-Methoxythiophene
-
Mechanism of Ether Cleavage with BBr3
- Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethyl
- Source: Eur. J. Org. Chem. 2015, 34, 7460–7467.
-
URL:[Link]
-
Tautomerization of Hydroxythiophenes
-
Polymerization of Alkoxythiophenes
- Title: Why Do Some Alkoxybromothiophenes Spontaneously Polymerize?
- Source: Aust. J. Chem. 2011, 64(4), 426-432.
-
URL:[Link]
Sources
- 1. riken.repo.nii.ac.jp [riken.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Handling moisture sensitivity in 4-Bromo-5-methoxythiophene-2-carboxylic acid reactions
Welcome to the technical support center for 4-Bromo-5-methoxythiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile reagent. By understanding the underlying chemical principles and adopting rigorous experimental techniques, you can ensure the success and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is 4-Bromo-5-methoxythiophene-2-carboxylic acid?
A1: 4-Bromo-5-methoxythiophene-2-carboxylic acid is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1] While it does not react violently with water, the presence of moisture can significantly compromise reactions where the carboxylic acid moiety is intended to participate in a specific transformation, such as amide coupling or esterification. The absorbed water can act as a competing nucleophile or a base, leading to unwanted side reactions and reduced yields.
Q2: What are the primary consequences of moisture contamination in reactions involving this compound?
A2: The primary consequences of moisture contamination include:
-
Reduced Yield: Water can hydrolyze activating agents used in coupling reactions or compete with the desired nucleophile, leading to a lower yield of the target product.
-
Side Product Formation: In reactions involving highly reactive intermediates like acyl chlorides or in the presence of strong bases, water can lead to the formation of undesired byproducts.
-
Reaction Inhibition: For moisture-sensitive reactions like those involving Grignard reagents or certain organometallic catalysts, even trace amounts of water can quench the reagent and prevent the reaction from proceeding.[2][3]
Q3: How should I properly store 4-Bromo-5-methoxythiophene-2-carboxylic acid?
A3: Proper storage is the first line of defense against moisture contamination.
-
Primary Container: Keep the compound in its original, tightly sealed container. For reagents packaged with a Sure/Seal™ system, this provides an excellent barrier against atmospheric moisture and oxygen.[4][5]
-
Secondary Containment: Store the primary container inside a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or molecular sieves.[6]
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the compound in a glovebox under an inert atmosphere (nitrogen or argon) is ideal.[7]
Q4: Can I dry 4-Bromo-5-methoxythiophene-2-carboxylic acid if I suspect it has been exposed to moisture?
A4: Yes, you can dry the solid reagent. A common and effective method is to place the compound in a vacuum oven at a temperature below its melting point for several hours.[8] Alternatively, you can place it in a vacuum desiccator over a strong desiccant like phosphorus pentoxide. Always handle the dried compound in a glovebox or under a stream of inert gas to prevent re-exposure to moisture.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield in Amide Coupling Reactions
Q: I am performing an amide coupling reaction with 4-Bromo-5-methoxythiophene-2-carboxylic acid, an amine, and a coupling agent like HATU or EDC/NHS, but I am getting very low yields. What could be the cause?
A: This is a classic symptom of moisture contamination. The carboxylic acid activating agents are highly susceptible to hydrolysis.
Causality and Troubleshooting Steps:
-
Hydrolysis of Coupling Agents: Reagents like HATU and EDC are rapidly hydrolyzed by water, rendering them inactive. This prevents the formation of the activated ester intermediate necessary for the reaction with the amine.[9][10]
-
Solution: Ensure all reagents, including your amine, solvents (like DMF or DCM), and the carboxylic acid itself, are anhydrous. Use freshly opened bottles of coupling agents or store them in a desiccator.[9]
-
-
Competing Hydrolysis of the Activated Ester: If the activated ester does form, any residual water can hydrolyze it back to the starting carboxylic acid, competing with your desired amine nucleophile.
-
Protonation of the Amine: The carboxylic acid can protonate the amine, reducing its nucleophilicity. While a non-nucleophilic base like DIPEA or triethylamine is typically added to prevent this, excess moisture can interfere with the acid-base equilibrium.[9]
-
Solution: Use anhydrous grades of the amine and the base. Consider adding 4Å molecular sieves to the reaction mixture to scavenge any trace amounts of water.[1]
-
Problem 2: Formation of an Unidentified, Polar Impurity
Q: During my reaction workup, I observe a significant amount of a polar byproduct that is difficult to separate from my desired product. What might this be?
A: This could be the unreacted starting carboxylic acid or a salt of it.
Causality and Troubleshooting Steps:
-
Incomplete Reaction Due to Moisture: As detailed in Problem 1, moisture can halt the reaction, leaving a large amount of the starting carboxylic acid unconsumed. Carboxylic acids are polar and can complicate purification.
-
Solution: Re-evaluate your anhydrous technique. Before starting the reaction, ensure your solvent is truly dry. A common method is to use a solvent from a freshly opened bottle or one that has been dried over activated molecular sieves.[1]
-
-
Workup Issues: During an aqueous workup, if the pH of the aqueous layer is not sufficiently acidic, a portion of your carboxylic acid starting material may remain as a carboxylate salt in the aqueous phase, or partition between the layers, leading to recovery issues.
-
Solution: When washing the organic layer, ensure you use a dilute acid wash (e.g., 1N HCl) to fully protonate any remaining carboxylate salts, making the starting material less water-soluble and more soluble in the organic phase.[9]
-
Problem 3: Reaction Failure When Using Organometallic Reagents
Q: I am attempting to perform a reaction on the thiophene ring, for example, a Grignard reaction or a lithiation, but the reaction does not initiate. Why?
A: The acidic proton of the carboxylic acid is quenching your organometallic reagent.
Causality and Troubleshooting Steps:
-
Acid-Base Reaction: Organometallic reagents like Grignard reagents and organolithiums are extremely strong bases.[2][14] They will preferentially and rapidly deprotonate the most acidic proton in the molecule, which is the carboxylic acid proton. This consumes your reagent in a simple acid-base reaction, preventing the desired reaction on the thiophene ring.
-
Solution 1 (Protection): The carboxylic acid must be protected before introducing the organometallic reagent. A common strategy is to convert it to an ester (e.g., a methyl or ethyl ester).[15] After the organometallic reaction is complete, the ester can be hydrolyzed back to the carboxylic acid.[16]
-
Solution 2 (Excess Reagent): In some cases, it is possible to use two equivalents of the organometallic reagent: one to deprotonate the carboxylic acid and the second to perform the desired reaction. However, this can lead to solubility issues with the resulting carboxylate salt and is generally less clean than a protection strategy.
-
Experimental Protocols & Visual Guides
Protocol 1: Drying of Solvents
-
Select an Appropriate Drying Agent: For common solvents like THF, Dichloromethane (DCM), and Acetonitrile, activated 4Å molecular sieves are a good choice. For ethers, sodium wire with benzophenone indicator can be used.
-
Activation of Molecular Sieves: Place the molecular sieves in a flask and heat them under vacuum using a heat gun or in an oven at >250 °C for several hours to remove adsorbed water.[1]
-
Solvent Addition: Cool the sieves under an inert atmosphere (nitrogen or argon) and then add the solvent.
-
Equilibration: Allow the solvent to stand over the drying agent for at least 12-24 hours before use.[1]
-
Dispensing: Use a dry, nitrogen-flushed syringe or cannula to withdraw the anhydrous solvent for your reaction.[5][17]
| Solvent | Recommended Drying Agent | Minimum Contact Time |
| Tetrahydrofuran (THF) | Activated 4Å Molecular Sieves / Sodium-Benzophenone | 24 hours |
| Dichloromethane (DCM) | Activated 4Å Molecular Sieves / CaH₂ | 24 hours |
| N,N-Dimethylformamide (DMF) | Activated 4Å Molecular Sieves | 24 hours |
| Acetonitrile (MeCN) | Activated 4Å Molecular Sieves / CaH₂ | 24 hours |
Protocol 2: Setting up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel, etc.) is thoroughly cleaned and then oven-dried at 125 °C for at least 24 hours or flame-dried under vacuum immediately before use.[8]
-
Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of an inert gas like nitrogen or argon. Use a bubbler to monitor the gas flow.[17]
-
Reagent Addition:
-
Solids: Add solid reagents like 4-Bromo-5-methoxythiophene-2-carboxylic acid under a strong flow of inert gas (positive pressure).
-
Liquids: Use a dry, nitrogen-flushed syringe to add anhydrous solvents and liquid reagents through a rubber septum.[13]
-
-
Maintaining Atmosphere: Keep the reaction under a slight positive pressure of inert gas for the entire duration of the experiment. A balloon filled with nitrogen or argon is a convenient way to maintain this pressure for smaller-scale reactions.[13][18]
Diagram 1: Workflow for Anhydrous Reaction Setup
Caption: Step-by-step workflow for setting up a moisture-sensitive reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low yields in coupling reactions.
References
- Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key...
- Ossila. Air Sensitive Compounds.
- Chemistry Stack Exchange. (2023, November 4).
- Sigma-Aldrich. The Safe Use of Pyrophoric Reagents.
- Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents.
- Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- YouTube. (2022, February 2).
- Moodle@Units. Preparing Anhydrous Reagents and Equipment.
- Wikipedia. Air-free technique.
- JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment.
- Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres?
- Chemistry LibreTexts. (2022, May 5). 7.
- Filo. (2025, July 3). Why is it necessary to avoid even traces of moisture during the use of a Grignard reagent?
- Socratic. (2014, March 25).
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Chemistry LibreTexts. (2020, June 11). 5.
- National Institutes of Health. (2018, March 27). dM-Dim for Carboxylic Acid Protection.
- Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties.
Sources
- 1. moodle2.units.it [moodle2.units.it]
- 2. Why is it necessary to avoid even traces of moisture during the use of a .. [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. as.uky.edu [as.uky.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ossila.com [ossila.com]
- 8. jove.com [jove.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hepatochem.com [hepatochem.com]
- 11. fiveable.me [fiveable.me]
- 12. Air-free technique - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. m.youtube.com [m.youtube.com]
Validation & Comparative
1H NMR spectrum analysis of 4-Bromo-5-methoxythiophene-2-carboxylic acid
Comparative NMR Profiling: 4-Bromo-5-methoxythiophene-2-carboxylic Acid[1]
Executive Summary
Objective: To provide a definitive reference for the structural validation of 4-Bromo-5-methoxythiophene-2-carboxylic acid (CAS: N/A for specific isomer, analogous to 4-bromo-5-methyl derivatives), distinguishing it from critical regioisomeric impurities and synthetic precursors.
The Challenge: Thiophene functionalization is prone to regio-scrambling. In the synthesis of this scaffold—often used in kinase inhibitor development—the primary analytical challenge is distinguishing the target molecule from its des-bromo precursor (5-methoxythiophene-2-carboxylic acid) and the methyl ester intermediate . Standard LC-MS often fails to differentiate regioisomers; 1H NMR is the gold standard for connectivity validation.
Key Differentiator: This guide moves beyond simple peak listing. We compare solvent performance (DMSO-d₆ vs. CDCl₃) and provide a logic-gated decision tree for purity assessment.
Structural Analysis & Theoretical Basis
Before interpreting the spectrum, we must establish the connectivity-driven magnetic environment.
Molecule: 4-Bromo-5-methoxythiophene-2-carboxylic acid
-
Formula: C₆H₅BrO₃S
-
Key Features:
-
C2-COOH: Strong electron-withdrawing group (Deshielding).
-
C5-OMe: Strong electron-donating group (Shielding via resonance).
-
C4-Br: Inductive withdrawing, heavy atom effect.
-
C3-H: The sole aromatic proton. Its multiplicity (Singlet) is the primary purity indicator.
-
Figure 1: Structural connectivity and predicted NMR shifts. The lack of adjacent protons to H3 results in a singlet, distinguishing it from des-bromo impurities.
Experimental Protocol: Self-Validating Workflow
To ensure the carboxylic acid proton is visible (crucial for molar mass confirmation), solvent choice is non-negotiable.
Recommended Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6)[2]
-
Why: CDCl₃ often leads to broad, invisible COOH signals due to rapid proton exchange and dimerization. DMSO-d₆ forms a strong hydrogen bond with the acid, slowing exchange and sharpening the peak into a distinct singlet at 12–14 ppm.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d₆.
-
Critical Check: Ensure the solution is clear. Turbidity indicates inorganic salts (remove via filtration) which degrade line shape.
-
-
Acquisition Parameters (400 MHz equivalent):
-
Pulse Angle: 30° (zg30).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The aromatic singlet (H3) has a long T1 relaxation time due to lack of dipolar coupling partners. Short D1 leads to integration errors (underestimating the aromatic core vs. the methoxy).
-
-
Scans (NS): 16 (sufficient for >95% purity).
-
-
Processing:
-
Window Function: Exponential multiplication (LB = 0.3 Hz).
-
Referencing: Set residual DMSO pentet to 2.50 ppm .
-
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target spectrum against its most common impurities.
Comparison A: Target vs. Des-Bromo Precursor
The most common impurity is 5-methoxythiophene-2-carboxylic acid (incomplete bromination).
| Feature | Target Molecule (4-Br) | Impurity (Des-Bromo) | Diagnostic Action |
| Aromatic Region | 1H Singlet (H3) | 2H Doublets (H3, H4) | Check Multiplicity |
| Coupling (J) | None (Singlet) | J ~ 4.0 Hz (Thiophene 3,4-coupling) | Measure J-value |
| Shift (H3) | ~7.50 ppm | ~7.60 ppm | Slight Shift |
| Shift (H4) | Replaced by Br | ~6.30 ppm (Shielded by OMe) | Look for upfield aromatic H |
Interpretation: If you see a doublet at ~6.3 ppm or splitting of the main aromatic peak, the bromination is incomplete.
Comparison B: Target vs. Methyl Ester Intermediate
If the hydrolysis step was incomplete, the methyl ester will remain.
| Signal | Target (Acid) | Impurity (Methyl Ester) |
| -COOH | δ 12.8–13.5 (Broad s) | Absent |
| -COOCH₃ | Absent | δ ~3.80 (Singlet) |
| -OCH₃ (Ether) | δ ~3.95 (Singlet) | δ ~3.95 (Singlet) |
Interpretation: The presence of two methoxy-like singlets in the 3.8–4.0 ppm region confirms the presence of the ester.
Comparison C: Solvent Performance Data
| Parameter | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) |
| COOH Visibility | Excellent (Sharp/Broad Singlet) | Poor (Often invisible/drifted) |
| H3 Resolution | Good | Good |
| Water Artifact | ~3.33 ppm (Can obscure OMe) | ~1.56 ppm (Clear of key regions) |
| Solubility | High | Moderate |
Detailed Spectral Assignment (DMSO-d₆)
Based on substituent chemical shift additivity rules for thiophenes [1, 2] and analogous structures (e.g., 4-bromo-3-methyl-5-propoxythiophene-2-carboxylic acid [3]):
-
δ 13.10 ppm (1H, br s, COOH): The carboxylic acid proton. Highly deshielded by the carbonyl anisotropy and hydrogen bonding with DMSO.
-
δ 7.55 ppm (1H, s, H-3): The aromatic proton.
-
Logic: It is deshielded by the adjacent C2-COOH (+0.8 ppm relative to thiophene) and slightly shielded by the C5-OMe resonance effect. The lack of coupling confirms the C4 position is substituted (Br).
-
-
δ 3.92 ppm (3H, s, OMe): The methoxy group.
-
Note: Ensure this does not overlap with the spinning sidebands of the solvent or the water peak (3.33 ppm).
-
Analytical Decision Tree
Use this logic flow to validate your batch.
Figure 2: Logic-gated workflow for purity assessment. This tree prioritizes the exclusion of the most common synthetic impurities.
References
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link[3]
-
Satonaka, H. (1983).[4] "The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s." Bulletin of the Chemical Society of Japan. Link
-
Patent WO2008115912A1. (2008). "Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid." Google Patents. Link
-
BenchChem. (2025).[2] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides. Link
Sources
HPLC Retention Time Reference & Comparison Guide: 4-Bromo-5-methoxythiophene-2-carboxylic acid
Executive Summary
4-Bromo-5-methoxythiophene-2-carboxylic acid (CAS: 120530-14-7) serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its analysis requires precise HPLC conditions to distinguish it from regioisomers (e.g., 5-bromo-4-methoxy analogs) and synthetic byproducts.
This guide provides a comparative analysis of two distinct chromatographic approaches: a robust C18 Standard Method for routine purity checks and an Orthogonal Phenyl-Hexyl Method for critical isomer separation.[1] Instead of a single static retention time, we define the relative retention behavior essential for method validation in a regulated environment.
Part 1: Physicochemical Profiling & Retention Logic
To control retention time (RT), one must understand the molecular drivers of the analyte.
| Property | Value (Est.) | Chromatographic Impact |
| pKa (COOH) | ~3.2 - 3.8 | Critical: Mobile phase pH must be < 2.5 to keep the acid protonated (neutral) for C18 retention.[1] At neutral pH, it will elute near the void volume. |
| LogP | ~2.5 - 2.8 | Moderately lipophilic.[1][2] The Bromine atom significantly increases retention compared to non-halogenated thiophenes.[2] |
| UV Max | 254 nm, 280 nm | The thiophene ring provides strong UV absorption.[2] |
Structural Interaction Map
The following diagram illustrates how different functional groups on the molecule interact with the stationary phase, guiding column selection.
Figure 1: Molecular interaction map detailing how functional groups dictate stationary phase selection.[1]
Part 2: Comparative Method Analysis
We compare two methods. Method A is the workhorse for general purity. Method B is the "resolver" for complex mixtures containing structural isomers.
Method A: The Standard C18 Approach (Robustness)
Best for: Routine QC, raw material identification.[1]
-
Column: C18 (L1), 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1][2]
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Temperature: 30°C.
-
Gradient:
Expected Performance:
-
Retention Time (Approx): 8.5 – 9.5 min.[1]
-
Peak Shape: Sharp, symmetrical (Tailing factor < 1.2 due to acid suppression).[1][2]
Method B: The Phenyl-Hexyl Approach (Selectivity)
Best for: Separating the 4-Bromo-5-methoxy target from the 5-Bromo-4-methoxy impurity.[1]
-
Column: Phenyl-Hexyl or Biphenyl, 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: Methanol (MeOH).
-
Rationale: MeOH promotes
interactions between the thiophene ring and the phenyl stationary phase, offering different selectivity than ACN/C18.[1][2]
Expected Performance:
-
Retention Time (Approx): 10.0 – 11.5 min.[2]
-
Selectivity: Enhanced resolution between regioisomers (
).
Comparative Data Summary
| Parameter | Method A (C18 / ACN) | Method B (Phenyl / MeOH) |
| Primary Interaction | Hydrophobic (Van der Waals) | |
| Elution Order | Polar Impurities | Regioisomers separated by electronic density |
| Typical Backpressure | Low (~80-120 bar) | Higher (~150-200 bar due to MeOH) |
| Suitability | General Purity Assessment | Isomer Qualification |
Part 3: Reference Retention Data (Relative)[1]
Since absolute retention times drift with column age and system dwell volume, use Relative Retention Time (RRT) for identification.[1][2]
Reference Standard: 4-Bromo-5-methoxythiophene-2-carboxylic acid (Set as RRT = 1.00)[1]
| Compound / Impurity | Est.[1][2][3][4][5][6] RRT (C18) | Identification Logic |
| Thiophene-2-carboxylic acid | 0.45 - 0.55 | Lacks hydrophobic Br and OMe groups; elutes early.[1] |
| 5-Methoxythiophene-2-carboxylic acid | 0.70 - 0.80 | Lacks Br atom; less hydrophobic than target.[1] |
| Target (4-Br-5-OMe) | 1.00 | Reference Peak |
| 5-Bromo-4-methoxy isomer | 0.95 - 1.05 | Critical Pair:[1] Often co-elutes on C18; requires Method B. |
| Dibromo-species | 1.30 - 1.45 | Additional Br atom significantly increases hydrophobicity.[1][2] |
Part 4: Detailed Experimental Protocol
Standard Preparation
Objective: Create a stable 0.5 mg/mL solution.
-
Weigh 10 mg of reference standard into a 20 mL volumetric flask.
-
Add 5 mL of Acetonitrile (or Methanol for Method B) to dissolve.[1] Sonicate for 5 mins.
-
Dilute to volume with Water . (Final solvent ratio 25:75 ACN:Water).[1]
-
Note: Dissolving in 100% organic solvent first prevents precipitation, but the final diluent should match the starting mobile phase (high water content) to prevent "solvent shock" and split peaks.[2]
-
System Suitability Test (SST)
Before running samples, verify the system using these criteria:
-
Injection Volume: 5 - 10 µL.
-
Tailing Factor: NMT (Not More Than) 1.5.
-
Precision: RSD of peak area < 2.0% (n=5 injections).
-
Resolution: > 2.0 between Target and nearest impurity (if available).
Workflow Decision Tree
Use this logic flow to select the correct method for your specific analytical need.
Figure 2: Decision tree for selecting the optimal HPLC methodology based on analytical requirements.
References
-
BenchChem. HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid. (Provides baseline C18 conditions for thiophene carboxylic acids).
-
SIELC Technologies. Separation of Thiophene-2-carboxylic acid on Newcrom R1 HPLC column. (Demonstrates acid retention behavior).
-
PubChem. 4-Bromo-5-methylthiophene-2-carboxylic acid (Analog Data).[1] (Used for physicochemical property estimation).[1] [1]
-
Dolan, J.W. Retention of Ionizable Compounds on HPLC. (Theoretical grounding for pH selection in organic acid analysis).
Sources
- 1. 4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Thiophenecarboxylic acid | SIELC Technologies [sielc.com]
- 6. Methyl 5-bromo-4-methylthiophene-2-carboxylate | C7H7BrO2S | CID 2795489 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-Bromo-5-methoxythiophene-2-carboxylic Acid
Executive Safety Summary
Compound: 4-Bromo-5-methoxythiophene-2-carboxylic acid Class: Halogenated Heterocyclic Carboxylic Acid Primary Hazards: Corrosive/Irritant (Skin, Eyes, Respiratory), Potential Sensitizer.[1]
Handling this intermediate requires more than standard "lab coat and glasses" protocols. The combination of the acidic carboxylic moiety and the halogenated thiophene ring creates a compound that is not only a contact irritant but potentially corrosive to mucous membranes upon inhalation of dust. Furthermore, thiophene derivatives are known to carry sensitization risks that may not be immediately apparent in standard SDS H-codes.[1]
Critical Hazard Profile (GHS Standards):
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
Combustion Risk: Thermal decomposition releases toxic Hydrogen Bromide (HBr) and Sulfur Oxides (SOx).
Engineering Controls: The First Line of Defense
PPE is the last line of defense. Your primary protection against this solid acid is the engineering control system.
-
Primary Containment: All weighing and open-vessel manipulations must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .[1]
-
Static Control: As a dry organic powder, this compound is prone to static charge buildup. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which is a primary source of inhalation exposure.
Personal Protective Equipment (PPE) Specifications
The selection of PPE for this compound depends entirely on its physical state. A solid sitting in a weigh boat requires different protection than the same compound dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF).
A. Hand Protection (Glove Selection)
Scientific Rationale: While the solid acid does not rapidly permeate nitrile, the solvents used to dissolve it (often DCM or DMF) do. Once dissolved, the solvent acts as a carrier, dragging the toxic solute through the glove material and into your skin.
| State of Matter | Recommended Glove Material | Thickness | Breakthrough Time | Protocol |
| Solid / Powder | Nitrile (Disposable) | 5 mil (0.12 mm) | >480 min (Solid) | Standard double-gloving recommended to prevent cross-contamination when doffing.[1] |
| Solution (Alcohols/Water) | Nitrile (Extended Cuff) | 8 mil (0.20 mm) | >240 min | Inspect for pinholes.[1] Change every 60 mins. |
| Solution (DCM/Chloroform) | Laminate (Silver Shield/Norfoil) | Multi-layer | >240 min | CRITICAL: Standard nitrile degrades in <2 mins with DCM.[1] Use laminate liners under nitrile outer gloves for dexterity. |
| Solution (THF/DMF) | Butyl Rubber or Laminate | 15 mil | >60 min | THF permeates nitrile rapidly.[1] Splash protection only with standard nitrile. |
B. Eye & Face Protection[2][3][4][5][6][7]
-
Standard Operation: Chemical Splash Goggles (indirect venting) are superior to safety glasses. The fine acidic dust can bypass the gaps in safety glasses, reacting with the moisture in your eyes to form localized acidic solutions.
-
High Risk (Scale-up >10g): Add a Face Shield over goggles.[1]
C. Respiratory Protection[1][3][4][5][7][8]
-
In Hood: None required if sash is at working height.
-
Outside Hood (Spill Cleanup): If dust is generated outside containment, use a Half-face respirator with P100 (HEPA) cartridges specifically rated for organic vapors/acid gases (OV/AG/P100 combo).[1]
Operational Workflow & Decision Logic
The following diagram outlines the decision-making process for safe handling based on the experimental stage.
Figure 1: PPE Decision Matrix based on physical state and solvent carrier.[4] Note the escalation to laminate gloves for chlorinated solvents.
Step-by-Step Handling Protocol
Phase 1: Weighing & Transfer[1]
-
Setup: Clear the fume hood. Place a disposable balance draft shield (if available) inside the hood.
-
PPE Check: Don double nitrile gloves and chemical splash goggles.
-
Transfer: Use a plastic or stainless steel spatula. Avoid aluminum spatulas as acidic thiophenes can react with reactive metals over time or cause surface pitting.
-
Static Management: If the powder flies, pause. Use an anti-static gun on the weigh boat. Do not attempt to blow it off.
-
Cleanup: Wipe the balance area with a damp paper towel (water/detergent) immediately. Do not use compressed air.
Phase 2: Reaction Setup
-
Addition: Add the solid to the solvent, not vice-versa, to prevent splashing of concentrated solution.
-
Venting: If reacting with thionyl chloride or oxalyl chloride (common for carboxylic acids), ensure the vessel is vented through a scrubber, as this will generate HBr and HCl gases alongside the thiophene intermediate.
Phase 3: Waste Disposal[1]
-
Classification: This material is a Halogenated Organic .
-
Segregation: Do NOT mix with non-halogenated solvents (like acetone/methanol waste) if possible, as this increases disposal costs and complexity.
-
Labeling: Label clearly as "Contains Halogenated Thiophene Derivative - Acidic."
-
Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers.
Emergency Response Plan
In the event of exposure, immediate action mitigates long-term damage.
Figure 2: Immediate response workflow.[1] Note the distinction between solid and solution contact.
Medical Note: If seeking medical attention, present the SDS and explicitly mention "Thiophene-based Carboxylic Acid."
References
-
PubChem. (2025). 4-Bromo-5-methylthiophene-2-carboxylic acid (Compound Summary).[1] National Library of Medicine. [Link][1]
-
UC Berkeley EH&S. (2024). Glove Selection Guide for Organic Solvents.[Link]
-
University of Illinois DRS. (2024). Halogenated Waste Disposal Guidelines.[5][Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
